molecular formula C23H43N3O10 B11930768 Azido-PEG10-propargyl

Azido-PEG10-propargyl

货号: B11930768
分子量: 521.6 g/mol
InChI 键: MUFRDPZONKJOMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azido-PEG10-propargyl is a useful research compound. Its molecular formula is C23H43N3O10 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H43N3O10

分子量

521.6 g/mol

IUPAC 名称

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2

InChI 键

MUFRDPZONKJOMH-UHFFFAOYSA-N

规范 SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG10-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This molecule is particularly valuable for its role as a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, enabling the assembly of molecules for targeted protein degradation. The presence of a terminal azide (B81097) and a propargyl group allows for versatile "click" chemistry reactions, facilitating the straightforward linkage of different molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C23H43N3O10
Molecular Weight 521.61 g/mol [1]
IUPAC Name 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne[1]
Appearance To be determined, likely a colorless to pale yellow oil or solid
Purity >95%
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark.[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available PEG derivatives. A plausible and efficient synthetic route involves the initial propargylation of a PEG diol, followed by the conversion of the remaining hydroxyl group to an azide. This ensures the desired heterobifunctional structure.

Experimental Protocol: Synthesis

Step 1: Monopropargylation of Decaethylene Glycol

  • Materials: Decaethylene glycol, propargyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve decaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (1.1 equivalents) portion-wise, stirring the mixture until the evolution of hydrogen gas ceases.

    • Slowly add propargyl bromide (1 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-propargylated PEG alcohol (Propargyl-PEG10-alcohol).

Step 2: Azidation of Propargyl-PEG10-alcohol

  • Materials: Propargyl-PEG10-alcohol, methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or pyridine, sodium azide (NaN3), anhydrous dichloromethane (DCM), dimethylformamide (DMF).

  • Procedure:

    • Mesylation/Tosylation: Dissolve the Propargyl-PEG10-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

    • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylated or tosylated intermediate.

    • Azide Substitution: Dissolve the crude intermediate in DMF and add sodium azide (3 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (B1210297) or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography on silica gel.

Characterization Methods

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups (azide and propargyl) and the PEG backbone.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Program: Standard proton-decoupled

    • Number of Scans: 1024 or more, depending on concentration.

Expected ¹H NMR Chemical Shifts (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
~4.20d-O-CH₂ -C≡CH
~3.64m-O-CH₂ -CH₂ -O- (PEG backbone)
~3.38t-CH₂ -N₃
~2.41t-C≡CH

Expected ¹³C NMR Chemical Shifts (CDCl₃)

Chemical Shift (ppm)Assignment
~79.5-C ≡CH
~74.8-C≡C H
~70.6-O-CH₂ -CH₂ -O- (PEG backbone)
~69.1-O-CH₂ -C≡CH
~58.4-CH₂ -O-CH₂-C≡CH
~50.7-CH₂ -N₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.

  • Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected Mass Spectrometry Results

IonCalculated m/z
[C23H43N3O10 + H]⁺522.2972
[C23H43N3O10 + Na]⁺544.2792
[C23H43N3O10 + K]⁺560.2531

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reagents PEG_Diol Decaethylene Glycol Mono_Prop Propargyl-PEG10-alcohol PEG_Diol:e->Mono_Prop:w Monopropargylation Mesylated Mesylated/Tosylated Intermediate Mono_Prop:e->Mesylated:w Mesylation/Tosylation Final_Product This compound Mesylated:e->Final_Product:w Azide Substitution reagent1 Propargyl Bromide, NaH reagent2 MsCl or TsCl, TEA reagent3 NaN3

Caption: Chemical synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound Purification Column Chromatography Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis Final Pure, Characterized Product Data_Analysis->Final

Caption: Typical characterization workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG10-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG10-propargyl is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide (B81097) group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, makes it a versatile tool for covalently linking molecules of interest using "click chemistry." This guide provides a comprehensive overview of the core mechanisms by which this compound participates in the two major types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The utility of this compound stems from its distinct functional ends. The azide and propargyl groups are bioorthogonal, meaning they are chemically inert to most biological functional groups, thus enabling highly specific conjugation in complex biological milieu. The PEG10 spacer enhances aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible linkage that can be crucial for maintaining the biological activity of the conjugated partners.

Core Mechanisms of Action in Click Chemistry

The fundamental principle behind the use of this compound is the formation of a stable triazole ring through the reaction of its azide and propargyl (a terminal alkyne) moieties with a complementary alkyne or azide, respectively.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition that exclusively yields the 1,4-disubstituted triazole isomer. The reaction is significantly accelerated in the presence of a copper(I) catalyst. While the uncatalyzed reaction requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed version proceeds rapidly at room temperature and in aqueous solutions. The currently accepted mechanism involves a multi-step catalytic cycle with a dinuclear copper intermediate.

The key steps in the CuAAC mechanism are:

  • Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the terminal alkyne (propargyl group) to the copper(I) catalyst. This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation and the formation of a copper-acetylide intermediate. DFT calculations suggest that a dinuclear Cu(I)-acetylide complex is a key reactive intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The presence of the PEG linker in this compound can influence the reaction by enhancing the solubility of the reactants in aqueous media, which is often used for bioconjugation reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly valuable for applications in living systems where the cytotoxicity of copper is a concern. The driving force for this reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne. This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures without a catalyst.

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. In this reaction:

  • The azide acts as a 1,3-dipole.

  • The strained alkyne (dipolarophile) reacts with the azide in a single, concerted step.

  • This reaction leads to the formation of a stable triazole linkage, typically as a mixture of regioisomers.

When using this compound in a SPAAC reaction, it would be reacted with a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The PEG linker can enhance the reaction kinetics. One study showed that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[1]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative data for these reactions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Catalyst Copper(I)None[2]
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications[2]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[3]
Typical Reaction Time 30 minutes to a few hours1 to 12 hours[3]
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4 and 1,5-regioisomers[3]
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)References
BCN0.14[1]
DIBO0.17[1]
DIFO0.076[1]
DBCO~0.1 - 1.0[1]
DIBAC~0.3[1]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an azide group with an alkyne-functionalized molecule (e.g., a derivative of the propargyl end of this compound).

Materials:

  • Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule (5-10 fold molar excess over the protein)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)

  • DMSO or DMF for dissolving the alkyne-containing molecule

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized protein with the alkyne-containing molecule.

  • Prepare the catalyst solution immediately before use by mixing the CuSO₄ solution and the copper ligand solution.

  • Add the catalyst components to the protein-alkyne mixture in the following order, with gentle vortexing after each addition:

    • Copper ligand solution

    • CuSO₄ solution

    • Sodium Ascorbate solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Purify the labeled protein using a desalting column or dialysis to remove unreacted reagents.[4][5]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Small Molecule Conjugation

This protocol outlines the conjugation of an azide-containing small molecule (e.g., a derivative of the azide end of this compound) to a molecule functionalized with a DBCO group.

Materials:

  • Azide-containing small molecule

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Solvent (e.g., DMSO or DMF) for dissolving the reactants

Procedure:

  • Dissolve the azide-containing small molecule and the DBCO-functionalized molecule in a minimal amount of organic solvent.

  • Add the reaction buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <10%) if working with biomolecules.

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Upon completion, the conjugated product can be purified by preparative HPLC or other suitable chromatographic techniques.[1]

Mandatory Visualizations

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Triazole Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Triazolyl-Cu Triazolyl-Cu Metallacycle->Triazolyl-Cu Ring Contraction Triazolyl-Cu->Product + H+ SPAAC_Mechanism Azide R1-N3 Transition_State Concerted Transition State Azide->Transition_State Cyclooctyne Strained Alkyne (R2) Cyclooctyne->Transition_State Triazole Triazole Product Transition_State->Triazole [3+2] Cycloaddition PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_synthesis Synthetic Workflow POI_Ligand Protein of Interest (POI) Ligand (with alkyne) Step2 Click Chemistry (CuAAC) Couple POI Ligand to Intermediate POI_Ligand->Step2 E3_Ligase_Ligand E3 Ligase Ligand (with suitable functional group) Step1 Couple E3 Ligase Ligand to PEG Linker (Amide bond formation) E3_Ligase_Ligand->Step1 PEG_Linker Azido-PEG-NHS ester PEG_Linker->Step1 Intermediate E3 Ligase Ligand-PEG-Azide Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Metabolic_Glycan_Labeling Azido_Sugar Azido (B1232118) Sugar Precursor (e.g., Ac4ManNAz) Cell Living Cell Azido_Sugar->Cell Metabolism Metabolic Incorporation into Glycans Cell->Metabolism Azido_Glycan Cell Surface Glycans with Azide Groups Metabolism->Azido_Glycan Click_Reaction Click Chemistry (SPAAC) Azido_Glycan->Click_Reaction Probe Alkyne/Cyclooctyne Probe (e.g., DBCO-Fluorophore) Probe->Click_Reaction Labeled_Cell Labeled Cell for Imaging/ Proteomics Analysis Click_Reaction->Labeled_Cell

References

Solubility of Azido-PEG10-propargyl in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG10-propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, drug delivery, and the development of PROTACs (PROteolysis TArgeting Chimeras). This document outlines its solubility in both aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to guide researchers.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and pharmaceutical contexts. For bifunctional linkers like this compound, solubility influences reaction efficiency, purification strategies, and the pharmacokinetic properties of the resulting conjugates. The inclusion of a hydrophilic PEG10 chain in the this compound structure is a deliberate design choice to enhance aqueous solubility, a crucial factor for biological applications.[1][2] PEG linkers, in general, are known to improve the solubility and stability of hydrophobic molecules.[1]

Qualitative Solubility Data

The following table summarizes the expected solubility based on data from structurally related compounds such as Azido-PEG10-amine, Azido-PEG10-acid, and Tetra-(amido-PEG10-propargyl).[3][4]

Solvent TypeSolvent NameExpected Solubility
Aqueous WaterSoluble
Phosphate-Buffered Saline (PBS)Soluble
Organic Polar Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Organic Non-Polar Dichloromethane (DCM)Soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, established experimental protocols can be employed. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent and is a critical parameter for formulation development. The shake-flask method is considered the gold standard for this determination.[5][6]

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical standards of this compound

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve.

G Thermodynamic Solubility Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess solid this compound to vial add_solvent Add known volume of solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze concentration (HPLC/UV-Vis) supernatant->analyze

Thermodynamic Solubility Workflow
Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves and if it precipitates out of solution under specific conditions. It is particularly relevant in early drug discovery.[7]

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis absorbance

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the wells.

  • Rapidly add the aqueous buffer to the wells to achieve a range of final compound concentrations.

  • Mix the contents of the wells.

  • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

  • Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader.

G Kinetic Solubility Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement stock Prepare DMSO stock solution plate Dispense stock into 96-well plate stock->plate add_buffer Add aqueous buffer plate->add_buffer incubate Incubate (e.g., 2 hours) add_buffer->incubate measure Measure turbidity (Nephelometry) or concentration (UV-Vis) incubate->measure

Kinetic Solubility Workflow

Logical Relationship of Solubility in Application

The solubility of this compound is a critical factor that influences multiple stages of its use in research and development, from initial reaction setup to the final application of the resulting conjugate. The following diagram illustrates this logical relationship.

G Impact of Solubility on Application Workflow cluster_workflow Application Workflow solubility Solubility of this compound reaction Bioconjugation Reaction solubility->reaction Dictates solvent choice and reaction concentration purification Purification of Conjugate reaction->purification Influences purification method (e.g., SEC, dialysis) formulation Formulation of Conjugate purification->formulation Affects final buffer and excipient selection application In Vitro / In Vivo Application formulation->application Impacts bioavailability and efficacy

Impact of Solubility on Workflow

References

An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]

The fundamental mechanism of a PROTAC is to act as a bridge, bringing the POI and an E3 ligase into close proximity. This proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act catalytically. After inducing ubiquitination, the PROTAC is released and can engage another target protein, allowing for potent degradation at substoichiometric concentrations.[1]

While the two ligands determine the "what" (the POI) and the "how" (the E3 ligase), the linker is far more than a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][3][4] The linker's chemical composition, length, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of successful protein degradation. Furthermore, the linker significantly impacts the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability, which are crucial for its development as a therapeutic agent.[1]

cluster_PROTAC PROTAC Molecule poi_ligand POI Ligand (Warhead) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (Anchor) linker->e3_ligand

Caption: Core structure of a PROTAC molecule.

PROTAC Linker Composition and Classification

The design and optimization of the linker are essential for developing potent PROTAC compounds. Linkers are typically classified based on their chemical structure and flexibility, with the most common motifs being alkyl chains and polyethylene (B3416737) glycol (PEG).[3]

Linker Types:

  • Flexible Linkers: These are the most common types, primarily due to their synthetic accessibility.[1]

    • Alkyl Chains: Simple hydrocarbon chains provide a high degree of conformational flexibility.[1] They are a common starting point in PROTAC design.

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility and cell permeability of PROTAC molecules.[2] Approximately 55% of reported PROTACs contain a PEG motif.[3]

  • Rigid Linkers: These linkers incorporate structures that limit conformational flexibility, which can help stabilize the ternary complex in a productive orientation.

    • Aromatic Rings/Alkynes: The inclusion of phenyl rings or alkyne groups introduces rigidity.

    • Cycloalkanes: Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) are used to add rigidity and can improve metabolic stability and water solubility.[2]

  • "Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[3] The resulting triazole moiety is metabolically stable and can be found in many PROTAC linker designs.[2]

The choice of linker dictates crucial physicochemical properties that influence a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile.[1] Due to their bivalent nature, PROTACs are often large molecules that violate traditional drug design guidelines like Lipinski's "rule of five," making properties like solubility and permeability challenging to optimize.[1]

The Linker's Impact on PROTAC Function and Efficacy

The linker has a profound effect on nearly every aspect of a PROTAC's biological activity, from target engagement to final degradation.

Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive POI-PROTAC-E3 ligase ternary complex.[1] Its length and composition dictate the relative orientation of the POI and E3 ligase.[1] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and subsequent ubiquitination efficiency.[1]

Linker Length and Attachment Points:

  • Length: The linker's length is a critical parameter that must be empirically optimized.[] A linker that is too short can cause steric clashes, preventing the ternary complex from forming. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.

  • Attachment Points: The position where the linker is attached to the POI and E3 ligase ligands is also crucial.[] The choice is typically guided by analyzing solvent-exposed areas of the ligands when bound to their respective proteins to minimize disruption of binding affinity.[]

PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Transfers Ub Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled

Caption: PROTAC mechanism of action.

Quantitative Analysis of Linker Properties

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7] Extensive research has demonstrated that these values are highly dependent on the linker's characteristics.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC CompoundLinker CompositionLinker Length (atoms)ERα Degradation (DC50)
PROTAC 1PEG9> 1000 nM
PROTAC 2PEG12~500 nM
PROTAC 3PEG16~10 nM
PROTAC 4PEG19~100 nM
PROTAC 5PEG21> 1000 nM
Data derived from studies on ERα-targeting PROTACs, illustrating a clear optimal linker length for maximal potency.[8][9]

Table 2: General Properties of Common Linker Types

Linker TypePrimary ComponentsKey PropertiesCommon Use Case
Alkyl Saturated/unsaturated hydrocarbonsHydrophobic, flexible, synthetically accessibleInitial screening, when hydrophobicity is desired
PEG Ethylene glycol unitsHydrophilic, flexible, improves solubilityEnhancing solubility and cell permeability
Rigid Alkynes, triazoles, piperazinesConformationally restricted, metabolically stableStabilizing a specific ternary complex conformation
This table provides a general comparison of the most frequently used linker classes in PROTAC design.[2][7]

Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a newly synthesized PROTAC involves a series of standard biochemical and cell-based assays. The most fundamental of these is the Western blot, used to quantify the reduction in target protein levels.

Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the standard method for assessing a PROTAC's ability to degrade a target protein in a cellular context.[7]

1. Cell Culture and Treatment:

  • Plate the relevant cell line (e.g., MCF7 for ERα, 22Rv1 for androgen receptor) in multi-well plates and allow them to adhere overnight.[10]

  • Treat the cells with a range of PROTAC concentrations for a predetermined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[7]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.[7]

3. Protein Quantification:

  • Determine the total protein concentration for each sample using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[7]

4. SDS-PAGE and Western Blotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

5. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the POI.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.

6. Data Analysis:

  • Quantify the band intensity for the POI and normalize it to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Start Plate Cells Treatment Treat with PROTAC (Dose Response) Start->Treatment Harvest Cell Lysis & Protein Extraction Treatment->Harvest Quantify Protein Quantification (e.g., BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Visualize Visualization & Imaging Immunoblot->Visualize Analyze Data Analysis (Quantify Bands, Calc. DC50) Visualize->Analyze End Results Analyze->End

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The linker is a multifaceted and critical component of any PROTAC molecule, playing a pivotal role in its biological activity and therapeutic potential.[1] Its design has evolved from synthetically tractable flexible chains to more sophisticated rigid and functionalized structures that offer greater control over the PROTAC's properties.[3][4] A deep understanding of how linker composition, length, and geometry influence ternary complex formation and overall physicochemical properties is paramount for the rational design of next-generation protein degraders. As the field advances, computational modeling and structural biology will undoubtedly play an even larger role in predicting optimal linker architectures, accelerating the development of novel PROTAC-based therapies for a wide range of diseases.[3]

References

Azido-PEG10-propargyl chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG10-propargyl

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, drug delivery, and proteomics. It is a polyethylene (B3416737) glycol (PEG)-based molecule containing two distinct reactive groups at either end of a flexible 10-unit PEG spacer. The key functional groups are an azide (B81097) (-N3) and a propargyl group (a terminal alkyne). This dual functionality allows for the covalent and specific linkage of two different molecules. The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and can minimize steric hindrance.

This molecule is particularly prominent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and materials. Specifically, the azide and propargyl groups are reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C23H43N3O10
Molecular Weight 521.61 g/mol
Exact Mass 521.2900 u
IUPAC Name 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-32-yne
Elemental Analysis C: 52.96%, H: 8.31%, N: 8.06%, O: 30.67%

[Data sourced from MedKoo Biosciences][3]

Logical Structure of this compound

The molecule's design is straightforward yet highly effective, consisting of three main parts: an azide group, a flexible PEG10 spacer, and a propargyl (alkyne) group. This structure enables its function as a molecular bridge.

A Azide Group (-N3) B PEG10 Spacer (-[CH2CH2O]10-) A->B C Propargyl Group (-CH2C≡CH) B->C

Caption: Logical components of the this compound linker.

Applications in Research and Drug Development

This compound is a versatile tool for researchers and scientists. Its primary application is in bioconjugation via click chemistry.[4] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.

Key applications include:

  • PROTACs (Proteolysis Targeting Chimeras): As a PEG-based PROTAC linker, it can be used to connect a protein-targeting ligand and an E3 ligase-binding ligand, leading to the degradation of a target protein.[3]

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.

  • Labeling and Detection: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.[1]

  • Surface Modification: Researchers use this linker to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the bioconjugation of an azide-containing molecule to an alkyne-containing molecule using this compound as the linker. This protocol is based on the principles of copper-catalyzed click chemistry.[2]

Materials:

  • Molecule A (containing a functional group to react with the propargyl end)

  • Molecule B (containing a functional group to react with the azide end)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO (for dissolving reagents if necessary)

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule A, Molecule B, and this compound in the chosen buffer to their desired working concentrations. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the THPTA ligand (e.g., 50 mM in water).

  • Catalyst Premixing:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions. A typical ratio is 1:5 (CuSO4 to ligand) to protect the biomolecules and accelerate the reaction. Let this mixture stand for a few minutes.

  • Click Reaction:

    • To your solution containing the alkyne-modified molecule, add the azide-modified molecule.

    • Add the premixed CuSO4/THPTA catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the concentration and reactivity of the substrates.

  • Purification:

    • Once the reaction is complete, the final conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove excess reagents and the copper catalyst.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound and click chemistry.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis prep_reagents Dissolve Biomolecules & This compound mix_reagents Combine Biomolecules & Linker in Buffer prep_reagents->mix_reagents prep_catalyst Prepare Catalyst Stocks (CuSO4, Ligand, Ascorbate) add_catalyst Add Premixed CuSO4/Ligand prep_catalyst->add_catalyst mix_reagents->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temp initiate->incubate purify_product Purify Conjugate (e.g., SEC, Dialysis) incubate->purify_product analyze_product Characterize Final Product (e.g., SDS-PAGE, MS) purify_product->analyze_product

Caption: General workflow for a CuAAC bioconjugation reaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combined with the efficiency and specificity of click chemistry, allows for the precise construction of complex molecular architectures. From developing targeted cancer therapies to creating advanced diagnostic tools, the applications of this bifunctional linker continue to expand, driving innovation across multiple scientific disciplines.

References

Spectroscopic Characterization of Azido-PEG10-propargyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for Azido-PEG10-propargyl, a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Due to the limited availability of public, complete datasets for this specific molecule, this document presents a compilation of predicted data based on the analysis of structurally related compounds. The information herein serves as a valuable resource for the characterization and quality control of this compound and similar PEGylated molecules.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the anticipated quantitative data for this molecule.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The predicted chemical shifts for this compound are presented in the table below. These values are derived from typical chemical shifts observed for the azide, propargyl, and PEG moieties in similar structures.[1][2][3][4]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Propargyl Group
≡C-H~2.4~75
-CH₂-C≡~4.2~58
PEG Backbone
-O-CH₂-CH₂-O-~3.6~70
Azide Group
-CH₂-N₃~3.4~51
Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. The expected mass-to-charge ratio (m/z) for the protonated molecule is a critical parameter for its identification.

Parameter Value
Chemical Formula C₂₃H₄₃N₃O₁₀[5]
Molecular Weight 521.61 g/mol [5]
Exact Mass 521.2900 u[5]
Predicted [M+H]⁺ 522.2978
Predicted [M+Na]⁺ 544.2797

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a PEGylated compound like this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃, D₂O) Sample->Dissolution NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Dissolution->NMR_Acquisition For NMR MS_Acquisition Mass Spec Data Acquisition (e.g., ESI-MS) Dissolution->MS_Acquisition For MS (diluted) NMR_Processing NMR Spectral Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Spectral Processing (Peak Identification, Mass Assignment) MS_Acquisition->MS_Processing Structural_Verification Structural Verification & Purity Assessment NMR_Processing->Structural_Verification MS_Processing->Structural_Verification

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for acquiring NMR and Mass Spectrometry data for this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide). The choice of solvent will depend on the solubility of the sample and the desired chemical shift reference.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS), which could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Ionization Mode: Positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-1000.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument and solvent.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of this compound. Compare the observed m/z value with the theoretically calculated exact mass to confirm the identity of the compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in "click chemistry," a powerful and versatile set of reactions for bioconjugation. The logical relationship for its application in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is depicted below.

Click_Chemistry_Pathway Azido_PEG This compound (Azide Moiety) Triazole_Product Stable Triazole Linkage (Bioconjugate) Azido_PEG->Triazole_Product Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Protein, Drug) Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product

Caption: Click chemistry reaction pathway.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, a cornerstone of modern chemical ligation strategies. Its remarkable efficiency, exquisite regioselectivity, and broad functional group tolerance have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core principles of CuAAC, including its mechanistic underpinnings, key reaction parameters, and detailed experimental protocols.

Core Principles and Key Features of CuAAC

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[1] This transformation is characterized by a number of advantageous features that make it particularly suitable for complex molecular synthesis and bioconjugation:

  • Exceptional Reaction Rate: The copper(I) catalyst dramatically accelerates the reaction, with rate enhancements of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[2]

  • High Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the thermal reaction which often produces a mixture of 1,4- and 1,5-regioisomers.[1]

  • Mild Reaction Conditions: The reaction proceeds readily at room temperature and is tolerant of a wide range of solvents, including aqueous environments, and a broad pH range (typically 4 to 12).[2][3]

  • Functional Group Tolerance: A key advantage of CuAAC is its bioorthogonality; the azide and alkyne functional groups are largely unreactive with most biological moieties, allowing for specific ligations in complex chemical environments.[4]

  • High Yields and Purity: The reaction is known for its high conversion rates, often yielding products in near-quantitative amounts with minimal side products, simplifying purification.[3]

The Dinuclear Copper-Catalyzed Mechanism

While early proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism. This pathway provides a more comprehensive explanation for the remarkable rate acceleration observed in the CuAAC reaction.

The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper-Acetylide Complex: A copper(I) species reacts with a terminal alkyne to form a π-complex, which then rearranges to a more stable σ-copper-acetylide intermediate.

  • Coordination of a Second Copper Ion: A second copper(I) ion coordinates to the alkyne, forming a dinuclear π,σ-bis(copper) acetylide complex. This step is crucial for activating the alkyne.

  • Azide Binding and Cycloaddition: The azide substrate coordinates to one of the copper centers, followed by a concerted or stepwise cycloaddition to form a six-membered copper-containing metallacycle.

  • Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to a more stable five-membered triazolyl-copper intermediate.

  • Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazole bond, often facilitated by a proton source in the reaction medium, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

CuAAC_Mechanism R_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide + Cu(I) R_Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle CuI_1 Cu(I) CuI_2 Cu(I) Dinuclear_Complex [R-C≡C-Cu₂(I)]⁺ Cu_Acetylide->Dinuclear_Complex + Cu(I) Dinuclear_Complex->Metallacycle + R'-N₃ Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product Protonolysis Catalyst_Regen Regenerated Cu₂(I) Catalyst Triazolyl_Cu->Catalyst_Regen Releases Product Catalyst_Regen->Cu_Acetylide Catalytic Cycle

Dinuclear Catalytic Cycle of the CuAAC Reaction.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the choice of the copper source, ligands, and reaction conditions. The following tables provide a summary of quantitative data for various catalytic systems, offering a basis for comparison and selection for specific applications.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
CuI (ligand-free)1Cyrene™0.5 hLow[5]
CuBr (ligand-free)0.5Neat5 min<10[6]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99[6]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat24 h (at 323 K)>99[7]
CuSO₄·5H₂O / Sodium Ascorbate (B8700270)1Cyrene™0.5 h~80[5]
Cu₂ONot SpecifiedWater0.25 h91[5]
Copper NanoparticlesNot SpecifiedWaterNot SpecifiedHigh[5]

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Typical Reaction Parameters for CuAAC

ParameterSmall Molecule SynthesisBioconjugation (Aqueous)Source(s)
Catalyst Loading 0.25 - 5 mol%0.25 - 1 mM[2]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[2]
Reducing Agent 5 - 10 mol% (or excess)5 - 50 equivalents (to azide) or 5 mM[2]
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent (e.g., azide)[2]
Temperature Room Temp. to 110 °CRoom Temperature[2]
Reaction Time 10 min - 24 h15 - 60 minutes[2]
Typical Yields >90%Near-quantitative[2]

Experimental Protocols

The following sections provide detailed methodologies for performing the CuAAC reaction in both small-molecule synthesis and bioconjugation contexts.

General Protocol for Small-Molecule Synthesis

This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne using an in-situ generated copper(I) catalyst.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • To a round-bottom flask, add the azide and the terminal alkyne.

  • Dissolve the reactants in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

General Protocol for Bioconjugation

This protocol is adapted for the labeling of biomolecules in an aqueous environment, incorporating a copper-stabilizing ligand to minimize potential damage to the biological substrate.

Materials:

  • Azide- or Alkyne-modified Biomolecule (e.g., protein, DNA)

  • Corresponding Alkyne or Azide Labeling Reagent (typically in excess)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

  • Sodium Ascorbate

  • Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the biomolecule in the appropriate buffer.

  • Prepare stock solutions of the labeling reagent, CuSO₄, the ligand (e.g., THPTA), sodium ascorbate, and aminoguanidine in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine the biomolecule solution and the labeling reagent.

  • Prepare a premix of the CuSO₄ and ligand solutions. The recommended ligand to copper ratio is typically 5:1.

  • Add the CuSO₄/ligand premix to the biomolecule/labeling reagent mixture.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a shaker or rotator.

  • Quench the reaction by adding EDTA to chelate the copper ions.

  • Purify the labeled biomolecule using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis, to remove excess reagents.

Experimental_Workflow Start Start Reagent_Prep Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) Start->Reagent_Prep Reaction_Setup Combine Azide and Alkyne in Reaction Vessel Reagent_Prep->Reaction_Setup Add_Catalyst Add CuSO₄/Ligand Premix Reaction_Setup->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Add_Catalyst->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Monitoring Monitor Reaction Progress (TLC, LC-MS) Incubation->Monitoring Workup Reaction Workup (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography, etc.) Workup->Purification End End Purification->End

General Experimental Workflow for a CuAAC Reaction.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has proven to be a robust and versatile ligation reaction with a broad and ever-expanding range of applications. Its reliability, efficiency, and orthogonality make it an invaluable tool in the synthesis of complex molecules, the development of new therapeutic agents, and the study of biological systems. By understanding the core principles of the CuAAC reaction and carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively harness the power of this remarkable transformation to advance their scientific endeavors.

References

An In-depth Technical Guide to the Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in chemical biology, bioconjugation, and drug development. It is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. The primary driving force behind this reaction is the high ring strain of cyclooctyne (B158145) reagents.

The reaction is a type of [3+2] dipolar cycloaddition between a cyclooctyne and an azide (B81097), yielding a stable triazole linkage. Unlike the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The inherent strain in the eight-membered ring of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH with favorable kinetics.

The mechanism of SPAAC is a concerted process where the azide reacts with the strained alkyne in a single step. This reaction is highly selective, as both the azide and the cyclooctyne are abiotic functional groups that do not typically participate in side reactions with biological molecules such as proteins, nucleic acids, or lipids.

Quantitative Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the reaction kinetics, which are influenced by the structure of the cyclooctyne and the azide. The following tables summarize key quantitative data for commonly used cyclooctynes.

Table 1: Second-Order Rate Constants for the Reaction of Various Cyclooctynes with Benzyl Azide

Benzyl azide is a standard reagent used to benchmark the reactivity of different cyclooctynes. The second-order rate constant (k₂) is a direct measure of the reaction speed.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclo[6.1.0]nonyneBCN0.14
DibenzocyclooctyneDBCO~0.6 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
Difluorinated cyclooctyneDIFO0.076
BiarylazacyclooctynoneBARACHighly reactive

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

Table 2: Strain Energies of Common Cyclooctynes

The ring strain energy is the primary thermodynamic driving force for the SPAAC reaction. Higher strain energy generally correlates with a faster reaction rate.

CyclooctyneStrain Energy (kcal/mol)
Cyclooctyne17.9
3,3-Difluorocyclooctyne (DIFO)17.3

Source: Calculated at the G3 level of theory.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, focusing on the common application of protein labeling.

Protocol for Labeling an Azide-Modified Protein with a DBCO-NHS Ester

This protocol describes the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate the azide-modified protein to room temperature.

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • To the azide-modified protein solution, add a 2-4 fold molar excess of the DBCO-NHS ester stock solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% (v/v) to minimize protein denaturation.[1]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For some applications, incubation times as short as 60 minutes at room temperature may be sufficient.[1]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and assess the degree of labeling using techniques such as:

      • SDS-PAGE: A shift in the molecular weight of the protein will be observed.

      • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the exact mass of the conjugated protein, allowing for the determination of the number of DBCO molecules attached.[2]

      • UV-Vis Spectroscopy: If the DBCO reagent has a chromophore, the degree of labeling can be estimated by measuring the absorbance at the appropriate wavelength.[3]

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a SPAAC reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Cyclooctyne reagent

  • Azide reagent

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the azide reagent in the chosen deuterated solvent in an NMR tube.

    • Prepare a concentrated solution of the cyclooctyne reagent in the same deuterated solvent.

  • Data Acquisition:

    • Acquire a baseline ¹H NMR spectrum of the azide solution before adding the cyclooctyne.

    • Initiate the reaction by adding the cyclooctyne solution to the NMR tube containing the azide.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[4]

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the starting azide and a proton on the newly formed triazole product in each spectrum.

    • Plot the concentration of the reactant (azide) or product (triazole) as a function of time.

    • From this data, the reaction rate and the second-order rate constant can be determined.[5][6]

Mandatory Visualizations

Diagram 1: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: The concerted [3+2] cycloaddition of a strained cyclooctyne and an azide to form a stable triazole.

Diagram 2: Experimental Workflow for Protein Labeling via SPAAC

SPAAC_Workflow Start Start with Azide-Modified Protein Prepare_Reagents Prepare DBCO-NHS Ester Stock Solution Start->Prepare_Reagents Conjugation Mix Protein and DBCO-NHS Ester Prepare_Reagents->Conjugation Incubation Incubate at RT or 4°C Conjugation->Incubation Purification Purify Conjugate (Desalting/Dialysis) Incubation->Purification Characterization Characterize Product (SDS-PAGE, MS) Purification->Characterization End Labeled Protein Characterization->End

Caption: A typical workflow for the SPAAC-mediated labeling of an azide-modified protein with a DBCO reagent.

Diagram 3: Relationship Between Cyclooctyne Structure and Reactivity

Reactivity_Relationship cluster_structure Cyclooctyne Structural Features Ring_Strain Increased Ring Strain Reactivity Increased SPAAC Reaction Rate Ring_Strain->Reactivity Drives Reaction Electronic_Activation Electron-Withdrawing Groups Electronic_Activation->Reactivity Lowers Activation Energy

Caption: Key structural features of cyclooctynes that lead to enhanced SPAAC reaction kinetics.

References

Methodological & Application

Application Note: High-Efficiency Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG10-alkyne Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced protein stability, increased solubility, extended circulation half-life, and reduced immunogenicity. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for protein modification.[1][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[3][4] Because azide (B81097) and alkyne groups are absent in natural biomolecules, this reaction provides exceptional specificity with minimal side reactions.[4][5]

This application note provides a detailed protocol for labeling a protein, previously functionalized with either an azide or an alkyne group, with a corresponding Azido-PEG10 or Propargyl-PEG10 reagent using the CuAAC reaction. The protocol emphasizes the use of a copper(I)-stabilizing ligand, THPTA, which accelerates the reaction and minimizes protein damage from reactive oxygen species (ROS) that can be generated by copper catalysts.[5][6]

Principle of the Method

The CuAAC reaction involves the catalyzed cycloaddition of an azide and a terminal alkyne. The reaction is catalyzed by Copper (I), which is typically generated in situ by the reduction of a Copper (II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial for stabilizing the Cu(I) oxidation state, which prevents protein degradation and accelerates the conjugation reaction.[5] The result is a stable 1,4-disubstituted 1,2,3-triazole ring covalently linking the protein and the PEG molecule.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Protein_Azide Azide-Modified Protein Product PEGylated Protein (Stable Triazole Linkage) Protein_Azide->Product PEG_Alkyne Propargyl-PEG10 (Alkyne) PEG_Alkyne->Product CuSO4 CuSO₄ (Copper II) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product Catalysis THPTA THPTA Ligand THPTA->Cu_I Stabilization Experimental_Workflow A Step 1: Prepare Stock Solutions (CuSO₄, THPTA, PEG, Ascorbate) B Step 2: Prepare Protein Sample (Dilute to final concentration in buffer) A->B C Step 3: Pre-mix Catalyst (Add THPTA then CuSO₄ to protein solution) B->C D Step 4: Add Labeling Reagent (Add Propargyl/Azido-PEG10) C->D E Step 5: Initiate Reaction (Add fresh Sodium Ascorbate) D->E F Step 6: Incubate Reaction (Room temp, protected from light) E->F G Step 7: Purify PEGylated Protein (Size exclusion chromatography / Desalting column) F->G H Step 8: Characterize Product (SDS-PAGE, Mass Spectrometry, HPLC) G->H

References

Application Notes: Utilizing Azido-PEG10-propargyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. The linker connecting the monoclonal antibody (mAb) to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and overall efficacy. Azido-PEG10-propargyl is a bifunctional, hydrophilic linker designed for advanced ADC development, leveraging the power and precision of "click chemistry."

The this compound linker features a terminal azide (B81097) (N₃) group and a terminal propargyl (an alkyne) group. This structure allows for a modular, two-step conjugation process. One end can be attached to the antibody and the other to the cytotoxic payload, creating a stable connection via a triazole ring formed during the click reaction. The ten-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final ADC.[1][2]

Key Features of this compound:

  • Bifunctionality: Possesses both an azide and a propargyl group, enabling versatile conjugation strategies through well-established click chemistry reactions.

  • PEG10 Spacer: The hydrophilic PEG spacer improves the solubility of the ADC, mitigates aggregation, and can extend circulation half-life.[1][2] Using PEG linkers can enable higher drug loading on an ADC.[1]

  • Click Chemistry Compatibility: The azide and alkyne moieties are designed for highly efficient and bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is known for its high yield and specificity.[][4]

Principle of Application

The use of this compound in ADC synthesis typically follows a convergent "two-step" approach. First, the antibody and the cytotoxic payload are separately functionalized with complementary reactive handles (e.g., one with an azide, the other with an alkyne). The this compound linker is then used to bridge these two components. For instance, an alkyne-modified payload can be reacted with the azide end of the linker. The resulting propargyl-PEG10-payload is then "clicked" onto an azide-modified antibody. This modular strategy allows for the purification of intermediates and provides precise control over the final ADC construction.

Experimental Protocols

This section outlines the general procedures for creating a site-specific ADC. This approach requires an antibody engineered to contain a reactive site (e.g., an unnatural amino acid with an alkyne or azide group) and a cytotoxic payload functionalized with the complementary group via the this compound linker.

Protocol 1: Functionalization of a Cytotoxic Payload with this compound

This protocol describes the attachment of the linker to an amine-containing payload.

Materials:

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • This compound-NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the amine-containing payload and a 1.5 molar excess of this compound-NHS Ester in anhydrous DMF.

  • Add DIPEA at 3 molar equivalents relative to the payload to act as a non-nucleophilic base.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress using LC-MS to confirm the formation of the desired linker-payload conjugate.

  • Upon completion, purify the product using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Lyophilize the pure fractions to obtain the this compound-Payload conjugate as a solid. Confirm the identity and purity by mass spectrometry and HPLC.

Protocol 2: Site-Specific Antibody-Payload Conjugation via CuAAC (Click Chemistry)

This protocol details the conjugation of the alkyne-functionalized payload (from Protocol 1, assuming the propargyl end is free) to an antibody engineered with an azide-containing unnatural amino acid.

Materials:

  • Azide-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

  • Propargyl-PEG10-Payload conjugate (dissolved in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270) (freshly prepared solution)

  • 50 mM EDTA solution

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • In a reaction vessel, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

  • Add the Propargyl-PEG10-Payload solution to the antibody solution at a 5-10 molar excess.

  • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.[4]

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.[4]

  • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[4]

  • Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.[4]

  • Purify the resulting ADC using a Size Exclusion Chromatography (SEC) column to remove the excess linker-payload, catalyst, and other small molecules.[4][5] The ADC will elute as the high molecular weight peak.

  • Collect and pool the fractions containing the purified ADC. Buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate to the desired final concentration.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The addition of the hydrophobic linker-payload increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.

  • Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the precise mass of the ADC and its subunits, allowing for accurate DAR calculation.

Analysis of Aggregation and Purity
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.[2][5] Monomeric ADCs should typically represent >95% of the final product.[5]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

Procedure:

  • Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload in cell culture medium.

  • Remove the old medium from the cells and add the diluted ADC or control solutions.[4]

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[4]

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.[4]

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).[4]

Data Presentation

Quantitative data from characterization experiments should be summarized for clear interpretation.

Table 1: Summary of ADC Characterization

ParameterMethodResultAcceptance Criteria
Average DARHIC-UV4.13.8 - 4.2
Monomer PuritySEC-UV98.5%≥ 95%
Aggregate LevelSEC-UV1.5%≤ 5%
Endotoxin LevelLAL Assay< 0.5 EU/mg< 1.0 EU/mg

Table 2: In Vitro Cytotoxicity Data

CompoundTarget Cell Line (Antigen+)IC₅₀ (nM)Non-Target Cell Line (Antigen-)IC₅₀ (nM)
Final ADCSK-BR-31.5MDA-MB-468> 1000
Free PayloadSK-BR-30.1MDA-MB-4680.2
Unconjugated mAbSK-BR-3> 1000MDA-MB-468> 1000

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Source cluster_conjugation Click Chemistry Conjugation (CuAAC) Payload Amine-Payload FuncPayload This compound-Payload Payload->FuncPayload NHS Ester Reaction Linker This compound -NHS Ester Linker->FuncPayload Reaction Conjugation Reaction (+ CuSO4, Ascorbate) FuncPayload->Reaction AlkyneAb Alkyne-Modified Antibody AlkyneAb->Reaction Purification Purification (SEC) Reaction->Purification FinalADC Final ADC Purification->FinalADC ADC_Mechanism_of_Action ADC 1. ADC binds to Antigen on Cancer Cell Internalization 2. ADC-Antigen Complex is Internalized (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

References

Functionalization of Nanoparticles with Azido-PEG10-propargyl Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of nanoparticles using the bifunctional Azido-PEG10-propargyl linker. This versatile linker enables the covalent attachment of two different molecules to a nanoparticle surface via "click chemistry," a highly efficient and specific bioorthogonal reaction. The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the biocompatibility and stability of the functionalized nanoparticles in biological systems.

Introduction

The surface modification of nanoparticles is crucial for their application in fields such as targeted drug delivery, diagnostics, and bioimaging. The this compound linker is a hetero-bifunctional reagent that allows for the sequential and controlled conjugation of different moieties to a nanoparticle. One terminus of the linker possesses an azide (B81097) group, while the other has a propargyl (alkyne) group. These functional groups can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This methodology is widely used for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.

The PEG10 spacer offers several advantages, including:

  • Increased hydrophilicity and reduced non-specific protein adsorption.

  • Enhanced biocompatibility and prolonged circulation times in vivo.

  • A flexible spacer arm to minimize steric hindrance between the nanoparticle and conjugated molecules.

Applications

Nanoparticles functionalized with the this compound linker can be employed in a variety of advanced applications, including:

  • Targeted Drug Delivery: One end of the linker can be attached to the nanoparticle, and the other to a targeting ligand (e.g., antibody, peptide, folic acid) to direct the nanoparticle to specific cells or tissues. A therapeutic agent can be co-loaded or attached.

  • Dual-Modal Imaging: Conjugation of two different imaging agents (e.g., a fluorescent dye and an MRI contrast agent) allows for multimodal imaging capabilities.

  • Theranostics: Simultaneous attachment of a therapeutic drug and a diagnostic molecule enables combined therapy and real-time monitoring of treatment efficacy.

  • Biosensing: Immobilization of capture probes (e.g., antibodies, aptamers) and signaling molecules on the nanoparticle surface for the development of sensitive diagnostic assays.

Experimental Protocols

This section provides a general protocol for the two-step functionalization of nanoparticles using the this compound linker via click chemistry. This protocol assumes the nanoparticle has a surface chemistry amenable to reaction with one of the linker's functional groups. For this example, we will assume the nanoparticle surface is amine-functionalized, and the initial attachment will be via the propargyl group (activated as an NHS ester).

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)

  • This compound, NHS ester

  • Targeting ligand with a terminal alkyne or azide group (depending on the first reaction)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Anhydrous Dimethylformamide (DMF), Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrafiltration or dialysis devices for purification

  • Characterization instruments (DLS, Zeta Potential Analyzer, TEM, FTIR, etc.)

Workflow for Nanoparticle Functionalization

The overall workflow involves a two-step click chemistry reaction.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Ligand Conjugation (Click Chemistry) A Amine-Functionalized Nanoparticle C Reaction in DMF A->C B This compound NHS Ester B->C D Purification (Ultrafiltration/Dialysis) C->D E Azido-PEG-Nanoparticle D->E F Azido-PEG-Nanoparticle H CuSO4, Sodium Ascorbate, THPTA in PBS F->H G Alkyne-Modified Targeting Ligand G->H I Purification (Ultrafiltration/Dialysis) H->I J Functionalized Nanoparticle I->J

Caption: Workflow for two-step functionalization of nanoparticles.

Detailed Protocol

Step 1: Attachment of this compound Linker to Amine-Functionalized Nanoparticles

  • Preparation of Nanoparticles: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL.

  • Linker Activation and Reaction:

    • Dissolve this compound, NHS ester in anhydrous DMF at a 10-fold molar excess to the estimated surface amine groups on the nanoparticles.

    • Add the linker solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted linker and byproducts by repeated centrifugation and resuspension in fresh DMF, followed by washing with PBS.

    • Alternatively, use ultrafiltration or dialysis against PBS (pH 7.4) to purify the azido-functionalized nanoparticles.

  • Characterization: Confirm the successful attachment of the azide-linker by Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic azide peak (~2100 cm⁻¹).

Step 2: Conjugation of Alkyne-Modified Ligand via Click Chemistry

  • Preparation of Reaction Mixture:

    • Disperse the purified azido-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.

    • Prepare stock solutions of the alkyne-modified targeting ligand, CuSO₄, sodium ascorbate, and THPTA in deoxygenated water.

  • Click Reaction:

    • To the nanoparticle dispersion, add the alkyne-modified targeting ligand at a 5-fold molar excess relative to the surface azide groups.

    • Sequentially add THPTA (to a final concentration of 500 µM), CuSO₄ (to a final concentration of 100 µM), and freshly prepared sodium ascorbate (to a final concentration of 2 mM).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light.

  • Purification:

    • Purify the final functionalized nanoparticles by ultrafiltration or dialysis to remove the copper catalyst, excess ligand, and other reagents.

  • Final Characterization:

    • Characterize the final product for size, polydispersity, and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential analysis.

    • Confirm the morphology and size using Transmission Electron Microscopy (TEM).

    • Verify the successful conjugation of the ligand using appropriate methods (e.g., UV-Vis spectroscopy if the ligand has a chromophore, or a specific bioassay for ligand activity).

Data Presentation

The successful functionalization of nanoparticles should be confirmed by a suite of characterization techniques. The following table summarizes typical quantitative data obtained before and after functionalization.

ParameterBare NanoparticlesAfter Linker AttachmentAfter Ligand Conjugation
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7130 ± 8
Polydispersity Index (PDI) 0.150.180.20
Zeta Potential (mV) +25 ± 3+18 ± 4+5 ± 2
Ligand Conjugation Efficiency (%) N/AN/A~75%

Note: The values presented in this table are illustrative and will vary depending on the nanoparticle type, linker, and ligand used.

Signaling Pathway and Application Logic

The functionalized nanoparticles can be designed to interact with specific cellular pathways for therapeutic or diagnostic purposes. For instance, a nanoparticle functionalized with a ligand targeting a cancer-specific receptor can be used for targeted drug delivery.

G cluster_0 Targeted Drug Delivery Workflow NP Functionalized Nanoparticle (Drug + Targeting Ligand) Circulation Systemic Circulation NP->Circulation Receptor Overexpressed Receptor NP->Receptor Ligand Binding Tumor Tumor Microenvironment Circulation->Tumor EPR Effect Cell Cancer Cell Tumor->Cell Cell->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Drug Release Endocytosis->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Targeted drug delivery logical workflow.

This diagram illustrates the journey of a functionalized nanoparticle from systemic circulation to a tumor cell. The targeting ligand on the nanoparticle surface recognizes and binds to overexpressed receptors on the cancer cell, leading to internalization via receptor-mediated endocytosis. Once inside the cell, the drug is released, inducing apoptosis.

Conclusion

The this compound linker provides a powerful and versatile tool for the advanced functionalization of nanoparticles. The use of click chemistry ensures high efficiency and specificity of conjugation, while the PEG spacer enhances the in vivo performance of the nanoparticles. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of nanomedicine and drug development to harness the potential of this technology for creating sophisticated and effective nanoparticle-based systems.

Application Notes and Protocols for Azido-PEG10-propargyl Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of peptide-based drugs.[1][2][3] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced renal clearance, and decreased immunogenicity.[3][4][5] Furthermore, PEGylation can enhance the solubility and stability of peptides.[4]

"Click chemistry," a term that describes reactions that are high-yielding, wide in scope, and simple to perform, has become a powerful tool for bioconjugation.[6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage between an azide (B81097) and an alkyne.[8] This reaction is highly specific and can be conducted in aqueous solutions over a broad pH range, making it ideal for modifying biological molecules like peptides.[8]

This document provides a detailed protocol for the conjugation of a peptide to Azido-PEG10-propargyl, a bifunctional linker containing a PEG spacer. This linker allows for the attachment of a propargyl group to a peptide, which can then be "clicked" to an azide-containing molecule of interest. The use of a PEG10 linker provides a balance of increased hydrodynamic volume while minimizing potential steric hindrance at the conjugation site.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Pathway Propargyl_Peptide Propargyl-Modified Peptide Copper_I Copper(I) Catalyst Triazole_Product PEGylated Peptide Conjugate (Stable Triazole Linkage) Azido_Molecule Azido-PEG10-Molecule Copper_II Copper(II) Source (e.g., CuSO4) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper_I Reduction Copper_I->Triazole_Product Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

Experimental_Workflow A Peptide Preparation (with Propargyl Group) C Click Chemistry Reaction (CuAAC) A->C B Azido-PEG10 Linker Preparation B->C D Purification of PEGylated Peptide C->D Reaction Quenching E Characterization and Analysis D->E Purified Conjugate F Final Product E->F Validated Product

Caption: Overall experimental workflow for peptide conjugation.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Propargyl-modified PeptideCustom Synthesis-
Azido-PEG10-amineBroadPharmBP-22226
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichC2284
Sodium Ascorbate (B8700270)Sigma-AldrichA4034
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Acetonitrile (B52724) (ACN), HPLC GradeFisher ScientificA998
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Deionized Water (ddH₂O)In-house-
Protocol 1: Preparation of Stock Solutions
  • Propargyl-Peptide Stock (10 mM): Dissolve the custom-synthesized propargyl-containing peptide in ddH₂O or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 10 mM. If solubility is an issue, a small amount of DMSO or DMF can be used. Store at -20°C.

  • Azido-PEG10-amine Stock (100 mM): Dissolve Azido-PEG10-amine in anhydrous DMSO to a final concentration of 100 mM. Store desiccated at -20°C.

  • Copper(II) Sulfate Stock (100 mM): Dissolve CuSO₄·5H₂O in ddH₂O to a final concentration of 100 mM. Store at room temperature.

  • Sodium Ascorbate Stock (1 M): Freshly prepare a 1 M solution of sodium ascorbate in ddH₂O. This solution should be made immediately before use as it is prone to oxidation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is for a 100 µL reaction volume. The reaction can be scaled up or down as needed.

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Propargyl-Peptide10 mM101 mM
Azido-PEG10-amine100 mM22 mM
Buffer (e.g., PBS, pH 7.4)-77-
Copper(II) Sulfate100 mM11 mM
Sodium Ascorbate1 M10100 mM
Total Volume 100

Procedure:

  • In a microcentrifuge tube, add the propargyl-peptide, Azido-PEG10-amine, and buffer. Mix gently by pipetting.

  • Add the copper(II) sulfate stock solution to the reaction mixture and vortex briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The solution may change color, which is normal.

  • Vortex the reaction mixture for 30 seconds.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive peptides, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • The reaction progress can be monitored by analytical HPLC or LC-MS.

Protocol 3: Purification of the PEGylated Peptide

Purification is crucial to remove unreacted peptide, excess PEG linker, and catalyst. Size exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.[9]

Reverse-Phase HPLC (RP-HPLC):

  • Quench the reaction: Add 10 µL of 0.5 M EDTA to the reaction mixture to chelate the copper catalyst.

  • Dilute the sample: Dilute the quenched reaction mixture with 0.1% TFA in ddH₂O.

  • Inject onto HPLC: Inject the diluted sample onto a C18 column.

  • Elution Gradient: Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions and analyze by mass spectrometry to identify the desired PEGylated peptide.

  • Lyophilize: Pool the fractions containing the pure product and lyophilize to obtain the final PEGylated peptide as a powder.

Protocol 4: Characterization and Analysis
TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Confirm the identity of the PEGylated peptide.The observed mass should correspond to the theoretical mass of the conjugated peptide.
Analytical RP-HPLC Assess the purity of the final product.A single major peak corresponding to the PEGylated peptide.
SDS-PAGE Visualize the increase in molecular weight.A shift in the band of the PEGylated peptide compared to the unmodified peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield - Inactive catalyst (oxidized sodium ascorbate).- Suboptimal pH.- Steric hindrance.- Prepare fresh sodium ascorbate solution.- Ensure the reaction buffer is at a neutral pH (7-8).- Increase reaction time or temperature. Consider using a copper-free click chemistry approach if steric hindrance is significant.
Multiple products observed in HPLC - Incomplete reaction.- Side reactions or peptide degradation.- Increase the reaction time or the concentration of the PEG linker.- Ensure the peptide is stable under the reaction conditions. Consider using a copper-ligand complex to minimize side reactions.
Difficulty in purification - Similar retention times of starting material and product.- Optimize the HPLC gradient to improve separation.- Consider an alternative purification method such as ion-exchange chromatography or size-exclusion chromatography.[9][10]

Conclusion

The conjugation of peptides with this compound via the CuAAC click reaction is a robust and efficient method for producing well-defined PEGylated peptides. The protocols provided here offer a comprehensive guide for researchers in the field of peptide and drug development. Optimization of reaction conditions and purification methods may be necessary depending on the specific properties of the peptide. Proper characterization of the final conjugate is essential to ensure its identity and purity for downstream applications.

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides with Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides with polyethylene (B3416737) glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy in the development of oligonucleotide therapeutics. PEGylation has been shown to enhance the pharmacokinetic properties of oligonucleotides, including increased stability, improved solubility, and reduced immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of oligonucleotides with a discrete PEG linker, Azido-PEG10-propargyl, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The this compound linker offers a versatile platform for introducing a hydrophilic 10-unit PEG spacer to an oligonucleotide. This can be achieved by reacting an alkyne-modified oligonucleotide with the azide (B81097) group on the PEG linker, or conversely, an azide-modified oligonucleotide with the propargyl (alkyne) group on the linker. The resulting triazole linkage is highly stable, making this method ideal for creating robust bioconjugates for various research and therapeutic applications.

Key Applications

  • Therapeutic Oligonucleotides: Improving the in vivo stability and pharmacokinetic profile of antisense oligonucleotides, siRNAs, and aptamers.

  • Diagnostics: Development of labeled oligonucleotide probes with enhanced properties for in vitro and in vivo imaging.

  • Drug Delivery: Creation of oligonucleotide-drug conjugates with improved solubility and targeting capabilities.

Experimental Workflow

The overall workflow for the bioconjugation of an alkyne-modified oligonucleotide with this compound is depicted below. This process involves the preparation of reagents, the click chemistry reaction, and subsequent purification and analysis of the conjugate.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization prep_oligo Prepare Alkyne-Modified Oligonucleotide click_reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) prep_oligo->click_reaction prep_peg Prepare this compound prep_peg->click_reaction prep_reagents Prepare Click Chemistry Reagents (CuSO4, Ligand, Reducing Agent) prep_reagents->click_reaction precipitation Ethanol/Lithium Perchlorate Precipitation click_reaction->precipitation Crude Product hplc Reverse-Phase HPLC (RP-HPLC) precipitation->hplc Partially Purified hplc_analysis HPLC Analysis hplc->hplc_analysis Purified Conjugate ms_analysis Mass Spectrometry (ESI-MS) hplc->ms_analysis characterization_flow start Purified Oligonucleotide-PEG10 Conjugate hplc_analysis RP-HPLC Analysis start->hplc_analysis ms_analysis Mass Spectrometry (ESI-MS) start->ms_analysis purity_assessment Assess Purity (>95%) hplc_analysis->purity_assessment identity_confirmation Confirm Molecular Weight ms_analysis->identity_confirmation final_product Characterized Bioconjugate purity_assessment->final_product identity_confirmation->final_product

Revolutionizing Targeted Drug Delivery: Applications and Protocols for Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of precision medicine, the development of sophisticated drug delivery systems is paramount. Among the innovative tools available to researchers, Azido-PEG10-propargyl has emerged as a critical heterobifunctional linker, enabling the creation of highly specific and effective targeted drug conjugates. This application note provides a detailed overview of the applications of this compound in targeted drug delivery, complete with experimental protocols and quantitative data to guide researchers in this field.

Introduction to this compound

This compound is a chemical linker featuring an azide (B81097) group at one end and a propargyl (alkyne) group at the other, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for versatile and efficient bioconjugation through "click chemistry," a set of biocompatible reactions known for their high yield and specificity. The azide and propargyl groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage, covalently connecting a targeting moiety (e.g., an antibody) to a therapeutic agent.[1] The PEG10 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[2]

Core Applications in Targeted Drug Delivery

The primary application of this compound lies in the construction of antibody-drug conjugates (ADCs). ADCs are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[3][4] By utilizing this compound, researchers can precisely link a potent payload to an antibody that recognizes tumor-specific antigens, thereby minimizing off-target toxicity and enhancing the therapeutic index of the drug.

Beyond ADCs, this linker is instrumental in the development of other targeted delivery systems, including:

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used to synthesize PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5][6][7]

  • Targeted Nanoparticles: The linker can be used to functionalize the surface of nanoparticles with targeting ligands, enabling the specific delivery of therapeutic or imaging agents to diseased tissues.

  • Bioconjugation and Labeling: Its bioorthogonal reactive groups make it an ideal tool for labeling and tracking biomolecules in complex biological systems without interfering with their natural functions.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. Below are representative protocols for the conjugation of a cytotoxic drug to an antibody and for evaluating the efficacy of the resulting ADC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the steps for conjugating an azide-modified cytotoxic drug to an alkyne-modified antibody using this compound as the linker.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azide-modified cytotoxic drug

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the drug and linker

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL solution of the alkyne-modified mAb in PBS.

    • Prepare a 10 mM stock solution of the azide-modified drug in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Formation of the Copper(I) Catalyst Complex:

    • In a microcentrifuge tube, mix CuSO4 and THPTA ligand in a 1:2 molar ratio. Allow the solution to stand at room temperature for 5-10 minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a separate reaction tube, add the alkyne-modified mAb solution.

    • Add the azide-modified drug and this compound to the mAb solution. The molar ratio of mAb:drug:linker should be optimized but a common starting point is 1:5:5.

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture to a final concentration of 25 equivalents relative to the azide.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 40 equivalents relative to the azide.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC using a size-exclusion chromatography column pre-equilibrated with PBS to remove unreacted drug, linker, and catalyst components.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the newly synthesized ADC on a target cancer cell line.[8][9][10]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)

  • Non-target control cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • Synthesized ADC

  • Free cytotoxic drug (as a positive control)

  • Untreated control

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC and the free cytotoxic drug in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data that could be obtained from the characterization and in vitro testing of an ADC synthesized using this compound.

Table 1: Physicochemical Characterization of a Trastuzumab-MMAE ADC

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography
Monomer Purity>95%Size-Exclusion Chromatography
Aggregates<5%Size-Exclusion Chromatography
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADC

Cell LineTarget AntigenIC50 (nM)
SK-BR-3HER2-positive0.5
BT-474HER2-positive1.2
MCF-7HER2-negative>1000
MDA-MB-231HER2-negative>1000

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for ADC synthesis and the signaling pathway of ADC-mediated cell killing.

ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization mAb Alkyne-modified Antibody Click CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) mAb->Click Drug Azide-modified Drug Drug->Click Linker This compound Linker->Click SEC Size-Exclusion Chromatography Click->SEC Final_ADC Purified ADC SEC->Final_ADC HIC HIC (DAR) SEC_analysis SEC (Purity) Final_ADC->HIC Final_ADC->SEC_analysis

Caption: Workflow for the synthesis and characterization of an ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (this compound linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Cell Death

Caption: ADC mechanism of action via receptor-mediated endocytosis.

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, provides researchers with a reliable method for constructing sophisticated bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances the desirable pharmacokinetic properties of these conjugates. The protocols and data presented here serve as a valuable resource for scientists and drug development professionals aiming to harness the potential of this compound in their pursuit of more effective and safer targeted therapies.

References

Application Notes and Protocols for PROTAC Synthesis using an Azido-PEG10-propargyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a versatile Azido-PEG10-propargyl linker. This linker enables a modular and highly efficient synthetic approach through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Principle of PROTAC Synthesis with an this compound Linker

The synthesis of a PROTAC using an this compound linker is a modular process that involves the separate synthesis or acquisition of a target protein ligand and an E3 ligase ligand, each functionalized with a reactive handle for conjugation to the linker. One ligand will be modified to contain an azide (B81097) group, while the other will possess a terminal alkyne. The this compound linker itself is bifunctional, containing both an azide and a propargyl (alkyne) group, allowing for sequential conjugation.

The key ligation step is the CuAAC reaction, which forms a stable triazole ring, covalently linking the components. This reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules like PROTACs.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand_Prep Ligand Functionalization (Azide/Alkyne) Linker_Attach1 First Ligand Conjugation to this compound Linker Ligand_Prep->Linker_Attach1 Click_Reaction CuAAC Click Reaction with Second Ligand Linker_Attach1->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding_Assay Ternary Complex Formation Assay Analysis->Binding_Assay Degradation_Assay Western Blot for Protein Degradation Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a hypothetical PROTAC using an this compound linker via a CuAAC reaction. The data is based on typical yields and purities reported in the literature for similar syntheses.

StepReactant 1Reactant 2ProductYield (%)Purity (%) (by HPLC)
Ligand A Functionalization Ligand A-NH2Azidoacetic acid NHS esterLigand A-Azide85-95>95
Ligand B Functionalization Ligand B-OHPropargyl bromideLigand B-Alkyne70-85>95
PROTAC Synthesis (CuAAC) Ligand A-AzideLigand B-Alkyne-PEG10-propargylFinal PROTAC55-90>98

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using an this compound linker. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Functionalization of a Ligand with a Terminal Alkyne

This protocol describes the introduction of a terminal alkyne to a ligand containing a reactive hydroxyl or amine group.

Materials:

  • Ligand of Interest (with -OH or -NH2 group)

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or a suitable non-nucleophilic base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: To a solution of the Ligand of Interest (1.0 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add NaH (1.5 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized ligand.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the alkyne-functionalized ligand with the azide-functionalized ligand-linker intermediate.

Materials:

  • Alkyne-functionalized Ligand (from Protocol 1, 1.0 eq)

  • Azido-PEG10-functionalized Ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 eq)

  • Solvent system (e.g., t-BuOH/H2O 1:1, or DMF)

  • Deionized water

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized ligand and the azido-PEG10-functionalized ligand in the chosen solvent system in a reaction vial.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water. In another vial, prepare a solution of CuSO4·5H2O (and TBTA, if used) in deionized water.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation: Add the CuSO4·5H2O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and filter if a precipitate forms. If no precipitate forms, the crude mixture can be directly purified.

  • Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Logical Relationship of Synthesis Steps

The synthesis of the final PROTAC is a sequential process where the successful completion of each step is critical for the next.

Synthesis_Logic Start Start: - Ligand A - Ligand B - this compound Linker Func_A Functionalize Ligand A (e.g., with Alkyne) Start->Func_A Func_B Functionalize Ligand B (e.g., with Azide) Start->Func_B Click CuAAC Click Reaction Func_A->Click Func_B->Click Purify Purification & Characterization Click->Purify End Final PROTAC Purify->End

Caption: Logical flow of PROTAC synthesis.

Conclusion

The use of an this compound linker in conjunction with click chemistry provides a robust and efficient platform for the synthesis of PROTACs. This modular approach allows for the rapid generation of PROTAC libraries with diverse ligands and linker lengths, facilitating the optimization of their biological activity. The detailed protocols and workflows presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation.

References

Surface Modification of Materials Using Azido-PEG10-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG10-propargyl for the surface modification of various materials. This heterobifunctional linker, featuring an azide (B81097) group at one terminus and a propargyl (alkyne) group at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer, is a versatile tool for advanced bioconjugation and surface engineering via "click chemistry". The inclusion of the PEG spacer significantly enhances the biocompatibility of modified materials by reducing non-specific protein adsorption, a critical factor in the development of medical devices, drug delivery systems, and diagnostic platforms.[][2]

Principle of "Click Chemistry" Surface Modification

The core of this surface modification strategy lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction forms a stable triazole linkage between the azide and alkyne moieties.[4] The high efficiency and biocompatibility of this reaction allow for the covalent immobilization of the this compound linker onto surfaces functionalized with either an alkyne or an azide. Subsequently, the remaining terminal group of the PEG linker can be used to attach biomolecules of interest, such as peptides, proteins, or small molecule drugs.[5]

Key Applications

The surface modification of materials with this compound offers several advantages in biomedical and research applications:

  • Enhanced Biocompatibility: The hydrophilic PEG chain creates a hydration layer on the material surface, which has been shown to significantly reduce protein adsorption and subsequent biofouling.[6][7] This can lead to a reduced foreign body response and improved in vivo performance of medical implants.

  • Reduced Non-Specific Binding: In diagnostics and bio-sensing applications, minimizing non-specific binding is crucial for signal-to-noise ratio. PEGylated surfaces are effective at preventing the unwanted adhesion of proteins and cells.[8]

  • Controlled Biofunctionalization: The dual "clickable" ends of this compound allow for a modular and controlled approach to surface functionalization. This enables the precise attachment of targeting ligands, therapeutic agents, or other functional molecules.

  • Improved Drug Delivery: When used to modify nanoparticles, PEGylation can increase their colloidal stability and circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[9]

Experimental Protocols

The following protocols provide a general framework for the surface modification of materials using this compound. Optimization of reaction conditions may be necessary for specific substrates and biomolecules.

Protocol 1: Surface Preparation

The initial step involves the functionalization of the material surface with either azide or alkyne groups. The choice of method will depend on the substrate material.

A) For Amine-Functionalized Surfaces (e.g., plasma-treated polymers, aminosilanized glass):

  • Activation of Carboxylic Acid: React an alkyne- or azide-containing carboxylic acid (e.g., 4-pentynoic acid or 4-azidobutanoic acid) with a carbodiimide (B86325) activator such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0) to form an NHS-ester.

  • Coupling to Amine Surface: Introduce the amine-functionalized substrate to the activated alkyne/azide solution and allow it to react for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the surface with buffer, deionized water, and an appropriate organic solvent (e.g., ethanol) to remove unreacted reagents.

  • Drying: Dry the surface under a stream of inert gas (e.g., nitrogen or argon).

B) For Gold Surfaces:

  • Thiolation: Prepare a solution of an alkyne- or azide-terminated thiol (e.g., 11-azido-1-undecanethiol) in ethanol (B145695).

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold substrate in the thiol solution for 12-24 hours to allow for the formation of a self-assembled monolayer.

  • Washing and Drying: Rinse the surface with ethanol and dry under an inert gas stream.

Protocol 2: Covalent Immobilization of this compound via CuAAC

This protocol describes the "clicking" of the this compound linker onto the prepared surface. In this example, we assume an alkyne-functionalized surface and will be reacting it with the azide terminus of the linker.

Materials:

  • Alkyne-functionalized substrate

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed, deionized water or buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in deionized water.

    • CuSO4: 20 mM in deionized water.

    • Sodium ascorbate: 100 mM in deionized water (prepare fresh).

    • THPTA: 50 mM in deionized water.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Deionized water/buffer to achieve the final desired volume.

    • This compound solution (e.g., to a final concentration of 1-5 mM).

    • THPTA solution (to a final concentration of 1.25 mM).

    • CuSO4 solution (to a final concentration of 0.25 mM). Mix well.

    • Sodium ascorbate solution (to a final concentration of 5 mM). Mix gently.

  • Reaction: Immediately apply the click reaction mixture to the alkyne-functionalized surface.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Extensively wash the surface with deionized water, followed by ethanol, and dry under an inert gas. The surface now presents a terminal propargyl group for further functionalization.

Protocol 3: Conjugation of an Azide-Modified Biomolecule

This protocol outlines the final step of attaching a biomolecule of interest (e.g., a peptide containing an azidohomoalanine residue) to the propargyl-terminated surface.

Procedure:

  • Prepare Click Reaction Mixture: Prepare a fresh click reaction mixture as described in Protocol 2, but replace the this compound with your azide-modified biomolecule. The optimal concentration of the biomolecule should be determined empirically.

  • Reaction and Incubation: Apply the reaction mixture to the propargyl-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Washing and Storage: Thoroughly wash the surface with a buffer containing a chelating agent (e.g., EDTA) to remove copper ions, followed by a final rinse with deionized water. Store the functionalized material under appropriate conditions for your biomolecule.

Data Presentation

The following tables summarize representative quantitative data from studies on PEGylated surfaces, illustrating the expected outcomes of surface modification.

Table 1: Surface Characterization Before and After PEGylation

Surface StageWater Contact Angle (°)N (1s) Atomic % (XPS)C (1s) Atomic % (XPS)O (1s) Atomic % (XPS)
Amine-Functionalized Substrate45 - 555 - 1060 - 7020 - 25
After Alkyne Immobilization60 - 704 - 870 - 8015 - 20
After Azido-PEG10 Immobilization30 - 406 - 1265 - 7525 - 35

Table 2: Effect of PEGylation on Protein Adsorption

Surface TypeProteinAdsorbed Protein (ng/cm²)Reduction in Adsorption (%)
UnmodifiedFibrinogen~400-
PEGylatedFibrinogen~4090%
UnmodifiedLysozyme~250-
PEGylatedLysozyme~2590%
UnmodifiedAlbumin~150-
PEGylatedAlbumin~1590%

Note: The values presented are illustrative and can vary depending on the specific substrate, PEG linker density, and experimental conditions.[6]

Table 3: Impact of PEGylation on Nanoparticle Properties [9]

NanoparticleInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)
Iron Oxide1525-30-10
Gold2035-40-15
Polystyrene5070-50-20

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 PEG Linker Immobilization cluster_2 Bioconjugation cluster_3 Final Product start Bare Material Surface prep Functionalize with Alkyne or Azide Groups start->prep peg Immobilize this compound via CuAAC prep->peg Click Reaction 1 bio Conjugate Azide- or Alkyne- Modified Biomolecule peg->bio Click Reaction 2 final Biofunctionalized Surface bio->final

Caption: Overall experimental workflow for surface modification.

Logical Relationship of PEGylation and Biocompatibility

G cluster_0 Surface Modification cluster_1 Surface Properties cluster_2 Biological Response cluster_3 Outcome peg This compound Immobilization hydro Increased Hydrophilicity and Steric Hindrance peg->hydro protein Reduced Protein Adsorption hydro->protein cell Decreased Cell Adhesion protein->cell bio_out Enhanced Biocompatibility cell->bio_out

Caption: Mechanism of improved biocompatibility.

Signaling Pathway (Hypothesized)

While specific signaling pathway modulation is highly dependent on the conjugated biomolecule, the underlying PEGylated surface primarily contributes to an anti-inflammatory environment by preventing protein-surface interactions that can trigger pro-inflammatory cascades.

G cluster_protein Protein Interaction cluster_cell Cellular Response cluster_outcome Tissue Response unmod Unmodified Surface prot_ad Protein Adsorption and Denaturation unmod->prot_ad High peg_mod PEGylated Surface peg_mod->prot_ad Low integration Improved Tissue Integration peg_mod->integration Promotes inflam Macrophage Activation (e.g., via Integrin Signaling) prot_ad->inflam cytokine Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) inflam->cytokine fibrosis Fibrosis and Foreign Body Response cytokine->fibrosis

Caption: Impact on inflammatory response.

References

Creating Fluorescent Probes with Azido-PEG10-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly specific and sensitive fluorescent probes is crucial for elucidating complex biological processes and for the advancement of diagnostic and therapeutic agents. Azido-PEG10-propargyl is a heterobifunctional linker that offers a versatile platform for the synthesis of custom fluorescent probes. This linker features an azide (B81097) group at one terminus and a propargyl (alkyne) group at the other, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain. This configuration allows for a modular and efficient approach to probe design, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The PEG linker enhances the aqueous solubility and bioavailability of the resulting probe while minimizing non-specific binding and aggregation. This document provides detailed application notes and experimental protocols for the creation and utilization of fluorescent probes synthesized with the this compound linker.

Core Applications

Fluorescent probes constructed using this compound are applicable in a wide range of research areas, including:

  • Cellular Imaging: Labeling of specific proteins, organelles, or other biomolecules for visualization by fluorescence microscopy.[1][2][3]

  • Flow Cytometry: Quantification of labeled cells or molecules.

  • Förster Resonance Energy Transfer (FRET): Creation of FRET pairs for studying molecular interactions and conformational changes.[4][5][6]

  • High-Throughput Screening: Development of assays to screen for inhibitors or modulators of biological targets.

  • In Vivo Imaging: With near-infrared (NIR) dyes, these probes can be adapted for preclinical imaging in animal models.

Experimental Protocols

The synthesis of a fluorescent probe using this compound is typically a two-step process. The order of conjugation (dye or target molecule first) can be chosen based on the stability and solubility of the components. Below are two primary strategies.

Strategy A: "Dye-First" Conjugation

This approach involves first attaching a fluorescent dye to the this compound linker, followed by conjugation to the target molecule. This is often preferred when the target molecule is sensitive to the copper catalyst used in the click chemistry reaction.

Workflow for "Dye-First" Conjugation

cluster_0 Step 1: Dye-Linker Conjugation cluster_1 Step 2: Conjugation to Target Alkyne-Dye Alkyne-Dye CuAAC CuAAC Click Chemistry Alkyne-Dye->CuAAC This compound This compound This compound->CuAAC Dye-PEG10-propargyl Fluorescent-PEG10-propargyl CuAAC->Dye-PEG10-propargyl CuAAC2 CuAAC Click Chemistry Dye-PEG10-propargyl->CuAAC2 Azide-Target Azide-Target Azide-Target->CuAAC2 Final_Probe Final Fluorescent Probe CuAAC2->Final_Probe

Caption: "Dye-First" conjugation workflow.

Protocol 1: Conjugation of an Alkyne-Modified Fluorescent Dye to this compound

This protocol describes the reaction of an alkyne-containing fluorescent dye with the azide terminus of the linker.

Materials:

  • Alkyne-modified fluorescent dye (e.g., Alkyne-TAMRA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified dye in DMSO.

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 200 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 5 µL of 10 mM Alkyne-modified dye (50 nmol)

      • 6 µL of 10 mM this compound (60 nmol, 1.2 equivalents)

      • 34 µL of PBS

    • Vortex briefly to mix.

  • Catalyst Preparation:

    • In a separate tube, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA. Let it stand for 2 minutes.[7]

  • Initiation of Click Reaction:

    • Add 3 µL of the CuSO₄/THPTA mixture to the reaction tube.

    • Add 5 µL of 100 mM sodium ascorbate to initiate the reaction.[7]

    • The final reaction volume is 55 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Purify the resulting fluorescently-labeled linker (Dye-PEG10-propargyl) by RP-HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Conjugation of the Fluorescent-PEG10-propargyl to an Azide-Modified Target Molecule

This protocol outlines the second click chemistry reaction to attach the fluorescent linker to a target molecule (e.g., a protein or peptide) that has been modified to contain an azide group.

Materials:

  • Purified Dye-PEG10-propargyl

  • Azide-modified target molecule

  • Reaction components as in Protocol 1

Procedure:

  • Reagent Preparation:

    • Dissolve the lyophilized Dye-PEG10-propargyl in deionized water to a concentration of 10 mM.

    • Dissolve the azide-modified target molecule in a suitable buffer (e.g., PBS) to a concentration of 1-5 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified target molecule with 1.5 to 5 equivalents of the Dye-PEG10-propargyl.

    • Adjust the volume with PBS.

  • Catalyst Addition and Incubation:

    • Add the CuSO₄/THPTA catalyst and sodium ascorbate as described in Protocol 1.

    • Incubate at room temperature for 1-4 hours or overnight at 4°C, protected from light.

  • Purification:

    • Purify the final fluorescent probe using a method appropriate for the target molecule, such as size-exclusion chromatography (SEC), affinity chromatography, or RP-HPLC.

Strategy B: "Target-First" Conjugation

This strategy involves first attaching the this compound linker to the target molecule, followed by conjugation to the fluorescent dye. This is advantageous when the fluorescent dye is sensitive to the conditions required for the initial conjugation to the target.

Workflow for "Target-First" Conjugation

cluster_0 Step 1: Linker-Target Conjugation cluster_1 Step 2: Conjugation to Dye Alkyne-Target Alkyne-Target CuAAC CuAAC Click Chemistry Alkyne-Target->CuAAC This compound This compound This compound->CuAAC Propargyl-PEG10-Target Propargyl-PEG10-Target CuAAC->Propargyl-PEG10-Target CuAAC2 CuAAC Click Chemistry Propargyl-PEG10-Target->CuAAC2 Azide-Dye Azide-Dye Azide-Dye->CuAAC2 Final_Probe Final Fluorescent Probe CuAAC2->Final_Probe

Caption: "Target-First" conjugation workflow.

The protocols for this strategy are analogous to those described for Strategy A, with the order of reactants reversed.

Quantitative Data Summary

The efficiency of click chemistry reactions is generally high. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar bioconjugation reactions.[8]

Parameter"Dye-First" (Step 1)"Target-First" (Step 1)Final Conjugation (Step 2)
Reactant Ratio 1.2-2 equivalents of linker to dye1.5-5 equivalents of linker to target2-10 equivalents of fluorescent reagent to target
Catalyst CuSO₄/THPTACuSO₄/THPTACuSO₄/THPTA
Reducing Agent Sodium AscorbateSodium AscorbateSodium Ascorbate
Solvent PBS/DMSOAqueous BufferAqueous Buffer/DMSO
Temperature Room TemperatureRoom Temperature or 4°CRoom Temperature or 4°C
Reaction Time 1-4 hours1-12 hours1-12 hours
Typical Yield >90%70-95%50-90%
Purification Method RP-HPLCSEC, Affinity, or RP-HPLCSEC, Affinity, or RP-HPLC

Application Example: Visualizing Kinase Signaling Pathways

Fluorescent probes are invaluable tools for studying the spatiotemporal dynamics of signaling pathways, such as those regulated by protein kinases.[9][10][11][12] A common application is to create a fluorescently labeled ligand or substrate that reports on the activity or localization of a specific kinase.

Signaling Pathway Diagram: Generic Kinase Cascade

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds and Activates Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Substrate Fluorescent Probe (Labeled Substrate) Kinase3->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Kinase3->Cellular_Response Leads to Phosphorylated_Substrate Phosphorylated Probe (Fluorescence Change) Substrate->Phosphorylated_Substrate

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG10-propargyl click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG10-propargyl Click Reactions

Welcome to the technical support center for this compound click reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click reactions that can lead to low product yield.

Question: Why is my click reaction yield unexpectedly low or nonexistent?

Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, the integrity of the reagents, and the reaction conditions. Here's a systematic approach to troubleshooting the issue:

  • Catalyst Inactivation: The active catalyst in CuAAC is Copper(I). It is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Deoxygenate your solvents and solutions prior to use. It is often more reliable to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[1] Always use a fresh solution of the reducing agent.

  • Reagent Quality and Stoichiometry: The purity and concentration of your azide (B81097) and alkyne starting materials are critical.

    • Solution: Verify the purity of your this compound and its reaction partner using appropriate analytical techniques (e.g., NMR, mass spectrometry). Ensure accurate concentration determination. An excess of one of the reactants (typically 1.1 to 2 equivalents) can sometimes drive the reaction to completion.

  • Ligand Issues: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[3][4]

    • Solution: If you are not using a ligand, consider adding one. Common ligands for CuAAC include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[4] The ligand-to-copper ratio is important; a common starting point is a 2:1 to 5:1 ratio of ligand to copper.

  • Solvent Choice: The reaction solvent can significantly impact the reaction rate and yield.

    • Solution: CuAAC reactions are versatile and can be performed in a variety of solvents, including water, t-BuOH/water mixtures, DMSO, and DMF.[1] Ensure your starting materials are soluble in the chosen solvent system. For biomolecules, aqueous buffers are common. Avoid using solvents like acetonitrile (B52724) that can coordinate with the copper catalyst and impede the reaction.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials or interfere with the catalyst.

    • Solution: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring a sufficient concentration of the reducing agent.[3] If your molecules contain functional groups that can coordinate with copper (e.g., thiols, some heterocycles), this can inhibit the catalyst. Increasing the ligand concentration may help to mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper for my reaction?

A1: Generally, for bioconjugation reactions, a copper concentration in the range of 50 µM to 100 µM is recommended.[4] Higher concentrations do not always lead to faster reactions and can cause problems like protein aggregation or degradation.[4] For small molecule synthesis, concentrations can be higher, typically in the 1-10 mol% range relative to the limiting reagent.

Q2: Should I use a Cu(I) or Cu(II) salt as my copper source?

A2: While Cu(I) is the active catalyst, it is unstable and prone to oxidation.[4] Therefore, it is often more practical and reproducible to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and add a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in the reaction mixture.[1][4]

Q3: My PEGylated product is difficult to purify. How can I remove the copper catalyst?

A3: Residual copper can be toxic to cells and interfere with downstream applications.[4] It can be removed using copper-chelating agents like EDTA, followed by dialysis, size exclusion chromatography, or the use of copper-scavenging resins.[4]

Q4: Can the PEG chain itself interfere with the click reaction?

A4: The PEG chain is generally considered inert in click chemistry. However, very long or bulky PEG chains could potentially cause steric hindrance, slowing down the reaction rate. Additionally, the hygroscopic nature of PEG can introduce water, which might not be ideal for all reaction conditions, and impurities in the PEG reagent can lead to side products.[5] Using high-quality PEG reagents is recommended. In some cases, PEG can act as a chelating solvent and protect the Cu(I) from oxidation.[6]

Q5: What is the ideal reaction temperature and time?

A5: Most CuAAC reactions proceed efficiently at room temperature.[3] In some cases, gentle heating (e.g., 35-40 °C) may increase the reaction rate, but higher temperatures can lead to degradation of sensitive molecules.[7][8] Reaction times can vary from minutes to several hours. It is advisable to monitor the reaction progress using techniques like TLC, LC-MS, or HPLC to determine the optimal reaction time. A typical reaction is often complete within 1 to 24 hours.[7][8]

Quantitative Data on Reaction Conditions

The optimal conditions for a click reaction can vary significantly depending on the specific substrates, solvents, and scale. The following table summarizes general recommendations and findings from various studies.

ParameterRecommended Range/ValueNotesSource(s)
Copper Concentration 50 µM - 100 µM (for bioconjugation)Higher concentrations can lead to aggregation and are often unnecessary.[4]
1 - 10 mol% (for small molecules)Relative to the limiting starting material.
Ligand:Copper Ratio 2:1 to 5:1A higher ratio can protect sensitive biomolecules from oxidation.
Reducing Agent >1 equivalent (relative to Cu(II))A 5- to 10-fold excess of sodium ascorbate is common.[9]
Temperature Room Temperature (20-25 °C)Optimal for most applications.[3]
35 °CShown to be optimal in some specific PEGylation systems.[7][8]
pH 4 - 12The reaction is tolerant of a wide pH range. For biomolecules, pH 7-8 is common.[3]
Reaction Time 1 - 24 hoursHighly dependent on substrates and concentrations. Monitoring is key.[7][8]

Experimental Protocols

General Protocol for a Small-Scale this compound Click Reaction

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound. It should be optimized for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Solvent (e.g., 1:1 mixture of deoxygenated water and t-BuOH)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 300 mM in water, prepare fresh )

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Reactant Solution:

    • In a reaction vial, dissolve your alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

    • Sparge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final copper concentration of 1-5 mol% and a ligand-to-copper ratio of 5:1.

    • For example, for a reaction with 1 µmol of the limiting alkyne, you might use 2.5 µL of 20 mM CuSO₄ (50 nmol, 5 mol%) and 2.5 µL of 100 mM THPTA (250 nmol).

    • Let the catalyst premix stand for 2-3 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reactant solution.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 5-10 times the copper concentration is recommended.

    • Seal the reaction vial under an inert atmosphere.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

    • Purify the product using an appropriate method, such as flash chromatography, preparative HPLC, or dialysis, to remove the catalyst and unreacted starting materials.

Visualizations

The following diagrams illustrate the key processes involved in a successful click reaction and a logical workflow for troubleshooting common problems.

CuAAC_Mechanism Azide R1-N3 (Azido-PEG10) Product 1,4-Disubstituted Triazole Product Azide->Product Alkyne R2-C≡CH (Propargyl) Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Troubleshooting_Workflow cluster_catalyst_actions Catalyst Troubleshooting cluster_reagent_actions Reagent Troubleshooting cluster_condition_actions Condition Troubleshooting Start Low Yield in Click Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents High Quality and Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Deoxygenate Deoxygenate Solvents Use Inert Atmosphere Check_Catalyst->Deoxygenate No Check_Conditions Are Reaction Conditions (Solvent, Temp) Optimal? Check_Reagents->Check_Conditions Yes Verify_Purity Verify Reagent Purity (NMR, MS) Check_Reagents->Verify_Purity No Success Reaction Optimized (High Yield) Check_Conditions->Success Yes Test_Solvents Test Alternative Solvents (e.g., DMSO, DMF) Check_Conditions->Test_Solvents No Fresh_Ascorbate Use Freshly Prepared Sodium Ascorbate Deoxygenate->Fresh_Ascorbate Add_Ligand Add/Optimize Ligand (e.g., THPTA) Fresh_Ascorbate->Add_Ligand Add_Ligand->Check_Catalyst Adjust_Ratio Adjust Azide:Alkyne Ratio (e.g., 1.1:1) Verify_Purity->Adjust_Ratio Adjust_Ratio->Check_Reagents Monitor_Time_Temp Monitor Over Time Optimize Temperature Test_Solvents->Monitor_Time_Temp Monitor_Time_Temp->Check_Conditions

Caption: A logical workflow for troubleshooting low yield in click reactions.

References

How to avoid side reactions with Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG10-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two different reactive groups at its termini: an azide (B81097) group and a propargyl (terminal alkyne) group. Its primary application is in bioconjugation and chemical biology, where it is used to link two different molecules together using "click chemistry". The azide and alkyne groups can react with other molecules bearing complementary functional groups, such as alkynes and azides, respectively. This is commonly achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Q2: Which "click" reaction is most suitable for this linker?

The most common and efficient reaction for this linker is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, high-yielding, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free but generally has slower reaction kinetics.[1]

Q3: Why is my CuAAC reaction with this compound showing a low yield?

Low yields in CuAAC reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[2] This can be caused by the presence of oxygen in the reaction mixture. Other common causes include the degradation of reagents, particularly the sodium ascorbate (B8700270) reducing agent, or steric hindrance between the molecules you are trying to conjugate.[2]

Q4: Can the azide group be unintentionally reduced during the reaction?

Yes, under certain conditions, the azide group can be reduced to an amine. This has been observed during CuAAC reactions using copper and sodium ascorbate.[3] The reaction solvent and temperature can influence this side reaction, with the presence of water sometimes enhancing the reduction.[3] Using a well-defined protocol with appropriate ligands can help minimize this side reaction.

Q5: How can I purify my final conjugated product?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to cause streaking in silica (B1680970) gel chromatography.[4] The most effective purification methods are based on differences in size and physicochemical properties between the desired product and impurities. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities like unreacted linkers and reagents.[4]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences, which may be altered by PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large biomolecule conjugates.[4]

Q6: What are the best analytical methods to monitor the reaction and characterize the product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of the desired product, as well as identify any side products.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Particularly useful for characterizing larger biomolecules and their conjugates.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final product, if feasible.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
No or very slow reaction Inactive Catalyst (Cu(II) form): Oxygen in the reaction mixture has oxidized the Cu(I) catalyst.[2]Degas all solvents and solutions thoroughly by sparging with an inert gas (e.g., argon or nitrogen) before use. Work under an inert atmosphere.[2]
Poor Reagent Quality: The reducing agent (e.g., sodium ascorbate) has oxidized, or the this compound or your substrate has degraded.[2]Use a fresh bottle of sodium ascorbate or prepare a fresh stock solution immediately before use. Verify the purity and integrity of all starting materials using appropriate analytical methods.[2]
Steric Hindrance: The molecules being conjugated are large and sterically hindered, preventing the azide and alkyne groups from coming together.Increase the reaction temperature (e.g., to 37-50°C) or prolong the reaction time. Consider using a linker with a longer PEG chain if steric hindrance is a significant issue.[2]
Multiple spots on TLC/LC-MS indicating side products Alkyne Homodimerization (Glaser Coupling): Oxidative coupling of the propargyl group.Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and maintain an oxygen-free environment.
Azide Reduction: The azide group is being reduced to an amine.Optimize the reaction conditions, particularly the concentration of copper and ascorbate. The use of a copper-stabilizing ligand can sometimes mitigate this.[3]
Biomolecule Degradation: Reactive oxygen species (ROS) generated by the Cu/ascorbate system are damaging your biomolecule.Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecule. Adding a scavenger like aminoguanidine (B1677879) can also help intercept reactive byproducts of ascorbate oxidation.
Difficulty in purifying the final product Co-elution of Product and Unreacted PEG Linker: The PEG linker and the PEGylated product have similar chromatographic behavior.Optimize your purification method. For SEC, ensure the column has the appropriate fractionation range. For IEX, adjust the salt gradient and pH to maximize separation. Consider using a multi-step purification strategy.[6]
Protein Aggregation: The PEGylation process is causing the protein to aggregate.[7]Optimize the PEGylation conditions (e.g., pH, temperature, protein concentration). The attachment of PEG can sometimes render aggregates soluble, making them harder to detect and remove.[7]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of an alkyne-containing molecule to an azide-containing molecule using this compound.

Materials:

  • This compound

  • Your azide- or alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassed solvent (e.g., DMSO/water mixture, phosphate (B84403) buffer)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.1 equivalents) and your complementary molecule (1 equivalent) in the chosen degassed solvent.

    • Prepare fresh stock solutions of:

      • CuSO₄ in deionized water.

      • Sodium ascorbate in deionized water (prepare immediately before use).

      • Ligand in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of your azide and alkyne.

    • Add the ligand solution, followed by the CuSO₄ solution. It is crucial to pre-form the copper-ligand complex before initiating the reaction.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature or a slightly elevated temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.

    • Proceed with purification.

Quantitative Data Summary

The following table provides recommended starting concentrations and ratios for a typical CuAAC reaction. Optimization may be required for your specific system.

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1.1:1A slight excess of one reactant can help drive the reaction to completion.
Copper(II) Source (e.g., CuSO₄) 0.05 - 0.25 mMHigher concentrations may be needed for challenging reactions but can increase the risk of side reactions.[9]
Reducing Agent (e.g., Sodium Ascorbate) 5 mMA significant excess is crucial to maintain the copper in the active Cu(I) state.[9]
Ligand (e.g., THPTA) 5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[9]
Solvent DMSO, DMF, tBuOH/H₂O (1:1), or other suitable aqueous buffersEnsure all components are fully dissolved.[2]
Temperature Room Temperature to 50°CStart at room temperature and gently heat if the reaction is slow.[10]
Reaction Time 1 - 24 hoursMonitor to determine the point of completion.[5]

Visualizations

CuAAC Reaction Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Purification A Prepare solutions of: - this compound - Complementary molecule C Combine Azide and Alkyne solutions A->C B Prepare fresh stock solutions of: - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) D Add Ligand, then CuSO4 B->D C->D E Initiate with Sodium Ascorbate D->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction (e.g., with EDTA) F->G H Purify product (SEC, IEX, etc.) G->H

Caption: Workflow for a standard CuAAC experiment.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield in CuAAC Reaction Q1 Are reagents fresh? (esp. Sodium Ascorbate) Start->Q1 A1 Prepare fresh reagent solutions Q1->A1 No Q2 Is the reaction oxygen-free? Q1->Q2 Yes End Re-run reaction A1->End A2 Degas solvents and use inert atmosphere Q2->A2 No Q3 Is steric hindrance a possibility? Q2->Q3 Yes A2->End A3 Increase temperature or reaction time Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting low CuAAC yields.

References

Technical Support Center: Enhancing Hydrophobic Payload Solubility with Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of hydrophobic payloads using an Azido-PEG10-propargyl linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of hydrophobic payloads?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains an azide (B81097) group (-N₃) at one end and a propargyl group (a terminal alkyne) at the other, connected by a 10-unit PEG chain. This structure allows for a two-step conjugation process. First, one of the functional groups (e.g., the azide) reacts with a corresponding functional group on the hydrophobic payload. The resulting PEGylated payload gains increased aqueous solubility due to the hydrophilic nature of the PEG chain. The remaining functional group (in this case, the propargyl group) can then be used for further conjugation, for example, to a targeting ligand or a carrier molecule using click chemistry. The PEG chain creates a hydrophilic shield around the hydrophobic molecule, increasing its hydrodynamic volume and preventing aggregation in aqueous solutions.[][2]

Q2: What is "click chemistry" and how is it relevant to this compound?

"Click chemistry" refers to a class of reactions that are rapid, specific, high-yielding, and produce minimal byproducts.[3] The most common example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage.[3][4][] this compound is designed for click chemistry applications. For instance, if your hydrophobic payload has an alkyne group, the azide end of the PEG linker can be "clicked" onto it. Conversely, if your payload has an azide, the propargyl end of the linker can be used. This allows for efficient and specific conjugation under mild conditions, often in aqueous buffers.[6]

Q3: Should I use a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) click reaction?

The choice between CuAAC and SPAAC depends on your specific application:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used reaction.[3][] However, it requires a copper(I) catalyst, which can be cytotoxic.[7] This may be a concern for in vivo applications or when working with sensitive biological molecules. The copper catalyst must be removed from the final product, which can add a purification step.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a cytotoxic copper catalyst, making it ideal for bioconjugation in living systems.[8][][10] It utilizes a strained cyclooctyne (B158145) instead of a simple terminal alkyne. The reaction rates of SPAAC are generally slower than CuAAC, but advancements in cyclooctyne design have improved their efficiency.[11]

Q4: How will PEGylation affect the biological activity of my payload?

PEGylation can potentially alter the biological activity of your payload. The PEG chain can cause steric hindrance, which might interfere with the binding of the payload to its target receptor.[2] It is crucial to assess the activity of the PEGylated conjugate compared to the free payload. The length and density of the PEG chain are key factors that can be optimized to balance solubility enhancement with the retention of biological activity.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the PEGylation of hydrophobic payloads using this compound and click chemistry.

ProblemPotential CauseSuggested Solution
Low or No Product Formation Catalyst Inactivity (CuAAC): The active Cu(I) catalyst may have oxidized to the inactive Cu(II) form.1. Degas all solvents and reagents before use.[13] 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[13] 3. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[14] 4. Ensure the correct ligand-to-copper ratio (a 5:1 ratio is often recommended) to protect the Cu(I) state.[14]
Poor Reagent Solubility: The hydrophobic payload, this compound, or the catalyst complex may not be fully dissolved.1. Select a solvent system in which all components are soluble. Co-solvents like DMSO or DMF in aqueous buffers are common.[13] 2. Ensure the final concentration of organic solvents is compatible with the stability of your payload, especially if it is a biomolecule.
Inefficient SPAAC Reaction: The reaction kinetics of SPAAC can be slow.1. Increase the reaction time and/or temperature. 2. Use a more reactive cyclooctyne derivative if possible. 3. Increase the concentration of the reactants.
Heterogeneous Product Mixture Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials.1. Increase the reaction time or temperature. 2. Increase the molar excess of one of the reactants (e.g., the PEG linker).
Side Reactions: The functional groups on the payload or linker are reacting with other components in the mixture.1. Ensure that the buffer used does not contain interfering substances. For example, avoid Tris buffers in CuAAC as they can chelate copper.[14] 2. If your payload has other reactive groups, consider using protecting groups.
Difficulty in Purifying the PEGylated Product Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic behavior to the excess PEG linker.1. Use a significant molar excess of the limiting reagent (usually the more expensive payload) to drive the reaction to completion and simplify purification. 2. Employ orthogonal purification techniques (e.g., size-exclusion chromatography followed by reverse-phase HPLC).
Loss of Biological Activity of the Payload Steric Hindrance: The PEG chain is blocking the active site of the payload.1. Synthesize conjugates with shorter PEG chains (if solubility allows). 2. If possible, attach the PEG linker at a site on the payload that is distal to the active site.

Quantitative Data on Solubility Enhancement

The following table summarizes representative data on the solubility enhancement of a model hydrophobic drug, curcumin, after PEGylation.

CompoundSolubility in WaterFold Increase in Solubility
Curcumin~11 ng/mL-
Curcumin-loaded PEGylated liposomesGood dispersionSignificant
Curcumin-loaded PEGylated magnetic liposomesGood dispersionSignificant

Data adapted from a study on curcumin-loaded PEGylated liposomes. The term "good dispersion" indicates a significant improvement in the ability of the hydrophobic drug to be suspended in an aqueous medium.[15]

Experimental Protocols

General Protocol for CuAAC-mediated PEGylation of a Hydrophobic Payload

This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific payload.

Materials:

  • Azide- or Alkyne-functionalized hydrophobic payload

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the functionalized hydrophobic payload in a minimal amount of organic co-solvent, and then dilute with the reaction buffer to the desired concentration.

    • Dissolve the this compound in the reaction buffer.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Reaction Setup:

    • In a reaction vessel, combine the functionalized hydrophobic payload and a molar excess of this compound (e.g., 3-5 equivalents).

    • Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.[3]

    • Add the copper catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., 12-16 hours).

    • Protect the reaction from light, as light can degrade some of the reagents.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the PEGylated payload from excess PEG linker and other reagents using an appropriate chromatographic technique (e.g., size-exclusion chromatography or reverse-phase HPLC).

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (to verify the mass of the conjugate) and HPLC (to assess purity).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis payload Functionalized Hydrophobic Payload reaction Mixing and Incubation (e.g., CuAAC or SPAAC) payload->reaction peg This compound peg->reaction reagents Click Chemistry Reagents (e.g., Cu/Ligand) reagents->reaction purify Chromatography (e.g., SEC, RP-HPLC) reaction->purify analysis Characterization (e.g., MS, HPLC) purify->analysis final_product final_product analysis->final_product PEGylated Payload

Caption: Experimental workflow for PEGylation of a hydrophobic payload.

signaling_pathway cluster_problem Troubleshooting Logic start Incomplete PEGylation Reaction cause1 Catalyst Inactivity? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Use fresh reagents, degas solvents, add ligand cause1->solution1 solution2 Use co-solvents (DMSO, DMF) cause2->solution2 solution3 Increase time/ temperature/ concentration cause3->solution3

References

Best practices for setting up a CuAAC reaction with Azido-PEG10-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshooting advice when using bifunctional linkers like Azido-PEG10-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CuAAC reaction?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).[1][2] The reaction is known for its high yield, broad functional group tolerance, and compatibility with aqueous conditions, making it ideal for bioconjugation.[1] this compound is a linker that contains both an azide and a terminal alkyne, allowing it to conjugate two different molecular entities.

Q2: What is the role of each key component in the reaction mixture?

Each component plays a critical role in ensuring the success of the reaction:

  • Copper(I) Source: The active catalyst is the Cu(I) ion.[2] It is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent.[2][3]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most popular and effective reducing agent.[3][4] It converts Cu(II) to the active Cu(I) state and protects the catalyst from oxidation by dissolved oxygen.[2] Stock solutions of sodium ascorbate should always be prepared fresh.[5]

  • Ligand: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[3][5] For reactions in aqueous buffers, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[5]

  • Solvent: The reaction is highly compatible with a range of solvents. For bioconjugation, aqueous buffers like Phosphate (B84403), HEPES, or MOPS are common.[3] Organic co-solvents such as DMSO can be added to help dissolve less soluble reagents.[3]

Q3: Why is pre-mixing the copper salt and ligand important?

It is a critical best practice to pre-mix the copper(II) sulfate and the ligand before adding them to the solution containing the azide and alkyne.[4][5] This allows the stable Cu(I)-ligand complex to form, preventing the precipitation of copper salts (especially in phosphate buffers) and ensuring the catalyst is readily available and active once the reaction is initiated.[3]

Q4: What are the recommended starting concentrations and ratios for a CuAAC reaction?

While optimal conditions can vary, the following table provides a robust starting point for most applications, particularly in bioconjugation.

ComponentRecommended ConcentrationRecommended RatioNotes
Azide / Alkyne 10 µM - 5 mM~1:1 to 1:2A slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[5]
Copper(II) Sulfate 50 µM - 1 mM-A starting concentration of 50-100 µM is often effective for bioconjugation.[4]
Ligand (e.g., THPTA) 250 µM - 5 mM5:1 (Ligand:Cu)A 5-fold excess of ligand is recommended to protect sensitive biomolecules from oxidative damage.[3][5]
Sodium Ascorbate 500 µM - 10 mM5:1 to 10:1 (Ascorbate:Cu)Use a fresh solution. A slight excess helps prevent oxidative side reactions like alkyne homocoupling.[1][6]

Q5: What solvents and buffers should be avoided?

Certain buffers can interfere with the copper catalyst and should be avoided. Buffers containing high concentrations of chloride (>0.2 M) can compete for copper binding.[3] Tris buffers can also slow the reaction due to the binding of the Tris molecule to copper.[3] Additionally, buffers with primary amines may be detrimental to the reaction.[7]

Troubleshooting Guide

Problem: My reaction shows low or no product yield.

Troubleshooting_Yield

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Q: Could my catalyst be inactive? A: Catalyst inactivation is a primary cause of reaction failure. Oxygen in the solution can oxidize the active Cu(I) to inactive Cu(II).[2] Ensure your sodium ascorbate solution is freshly prepared, as it degrades over time. Also, confirm you are using a sufficient excess of a stabilizing ligand (a 5:1 ligand-to-copper ratio is recommended).[3][5]

Q: I see a precipitate forming during my reaction. What could it be? A: If you are using a phosphate buffer and did not pre-mix your copper and ligand, you may be seeing copper phosphate precipitation.[3] In other cases, a precipitate could be aggregated starting material, particularly if you are working with large or poorly soluble biomolecules.[3] Consider adding a small percentage of a co-solvent like DMSO to improve solubility.

Q: My substrate is a large biomolecule. Could that be the problem? A: Yes. With large molecules like proteins or polymers, the azide or alkyne functional group may be buried or inaccessible due to steric hindrance or molecular collapse in solution.[3] To address this, you can try increasing the reaction time or temperature, or performing the reaction in denaturing conditions (e.g., with DMSO or guanidinium (B1211019) chloride) to expose the reactive site.[3][5]

Problem: I'm observing unexpected side products or degradation of my biomolecule.

Q: How can I prevent oxidative damage to my protein or other sensitive molecules? A: The combination of copper and ascorbate can generate reactive oxygen species (ROS), which may damage sensitive substrates.[4] This is the most important reason to use a chelating ligand in excess. A ligand-to-copper ratio of 5:1 is highly effective at protecting biomolecules by stabilizing the copper and acting as a sacrificial reductant.[3] For particularly sensitive proteins, adding aminoguanidine (B1677879) to the reaction can also help prevent damage to certain amino acid side chains.[3]

Q: What are common side reactions, and how can they be minimized? A: A common side reaction is the oxidative homocoupling of the alkyne starting material. This can be minimized by ensuring a sufficient concentration of a reducing agent (like sodium ascorbate) is present and by limiting the reaction's exposure to oxygen.[1] In complex biological samples like cell lysates, side reactions with free thiols (e.g., from cysteine residues) can also occur.[7]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific molecules. It assumes the conjugation of an alkyne-modified molecule to an azide-modified molecule.

1. Preparation of Stock Solutions:

  • Alkyne-Molecule: Prepare a 10 mM stock in a suitable buffer or DMSO.

  • Azide-Molecule: Prepare a 10 mM stock in a suitable buffer or DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in deionized water.[5]

  • Ligand (THPTA): Prepare a 50 mM stock in deionized water.[5]

  • Sodium Ascorbate: Prepare a 100 mM stock in deionized water. This solution must be prepared fresh immediately before use. [5]

2. Reaction Setup (for a final volume of 100 µL):

Experimental_Workflow

Caption: A typical experimental workflow for setting up a CuAAC bioconjugation reaction.

  • In a microcentrifuge tube, add the following in order:

    • Reaction Buffer: Add buffer (e.g., 100 mM phosphate buffer, pH 7.4) to bring the final volume to 100 µL.

    • Alkyne-Molecule: Add 2 µL of 10 mM stock (final concentration: 200 µM).

    • Azide-Molecule: Add 2 µL of 10 mM stock (final concentration: 200 µM).

  • In a separate, clean tube , prepare the catalyst pre-mix:

    • Add 2.5 µL of 50 mM Ligand stock.

    • Add 0.5 µL of 20 mM CuSO₄ stock.

    • Vortex gently to mix.

  • Add the 3 µL of catalyst pre-mix to the main reaction tube. The final concentration will be 100 µM CuSO₄ and 500 µM Ligand.

  • Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM sodium ascorbate stock (final concentration: 2.5 mM).[3]

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours, but 1-4 hours is typical.[5][6]

3. Quenching and Analysis:

  • The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper.

  • Analyze the reaction progress and final product by an appropriate technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).

CuAAC_Mechanism

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your SPAAC experiments.

Q1: My SPAAC reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Several factors can influence the kinetics of SPAAC reactions. Below is a troubleshooting guide to enhance your reaction speed and yield.

Potential Cause Recommendation & Explanation
Suboptimal Cyclooctyne (B158145) Choice The reactivity of cyclooctynes varies significantly. For faster kinetics, consider switching to a more strained cyclooctyne like a DIFO or BCN derivative if you are using a less reactive one such as DBCO.
Incompatible Buffer/Solvent The choice of buffer can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants. Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2] If solubility is an issue, adding a co-solvent like DMSO or DMF may help, but keep the final concentration low (<10-15%) to avoid precipitation of biomolecules.[3]
Suboptimal pH Generally, higher pH values (around 7-8.5) tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent. It is advisable to perform a pH screen to find the optimal condition for your specific reactants while ensuring it remains compatible with your biomolecules.[4]
Low Temperature Increasing the reaction temperature can accelerate the reaction.[5] Reactions are often performed at room temperature (25°C) or 37°C. Be mindful of the thermal stability of your biomolecules.
Low Reactant Concentration The law of mass action applies; increasing the concentration of your cyclooctyne and azide-containing molecules will lead to a faster reaction. A slight molar excess (1.1-1.5 equivalents) of one reagent is often used.[3]
Steric Hindrance The accessibility of the azide (B81097) and alkyne groups can be sterically hindered.[6][7] The inclusion of a PEG linker between the reactive moiety and the biomolecule has been shown to enhance reaction rates.[1][2]
Electronic Properties of the Azide The electronic properties of the azide molecule influence reaction kinetics. Azides with electron-donating groups can react faster. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[1][2]

Q2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?

A2: Non-specific labeling can arise from several sources. The primary suspect is often the reaction of the strained alkyne with other nucleophilic groups.

Potential Cause Recommendation & Explanation
Thiol-yne Side Reaction Strained alkynes can react with free thiol groups, such as those on cysteine residues in proteins or in buffer additives like Dithiothreitol (DTT).[7] This leads to the formation of a stable vinyl sulfide (B99878) adduct. To mitigate this, remove any thiol-containing reagents from your buffers and consider using a thiol-blocking agent if your protein of interest has reactive cysteines that are not essential for its function.
Presence of Phosphine-based Reagents If your experimental workflow involves phosphine-based reagents, be aware that some strained alkynes can be reduced by phosphines. Ensure thorough purification to remove any residual phosphines before initiating the SPAAC reaction.
Reagent Instability The high ring strain that makes cyclooctynes reactive also makes them susceptible to degradation.[7] Ensure your cyclooctyne reagents are stored under the recommended conditions (e.g., cold, dry, and under an inert atmosphere) and consider verifying their purity if you suspect degradation.
Impure Starting Materials Impurities in either the azide or cyclooctyne starting materials can lead to side products.[5] It is crucial to use highly purified reagents. Characterize the purity of your starting materials by methods such as HPLC, NMR, or mass spectrometry before the reaction.

Q3: I am having difficulty purifying my final product. What are some common issues and solutions?

A3: Purification challenges often stem from similarities in the physicochemical properties of the product and unreacted starting materials.

Potential Cause Recommendation & Explanation
Similar Polarity of Product and Reactants If the product and starting materials have similar chromatographic behavior, optimizing your separation method is key.[4] Try a different solvent gradient, a different type of stationary phase, or a different chromatography technique (e.g., size-exclusion vs. affinity chromatography).
Excess Reagents Using a large excess of one of the reactants can complicate purification. Try to use a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 to 2-fold) of one reagent to drive the reaction to completion without having a large amount of unreacted material to remove.[5]
Hydrophobicity of Cyclooctyne Many cyclooctyne reagents are hydrophobic, which can lead to aggregation or non-specific binding.[8] Using cyclooctyne derivatives with enhanced aqueous solubility or incorporating PEG linkers can help to mitigate this issue.[2]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Comparison of SPAAC Rate Constants in Different Buffers

Buffer (pH 7)Rate Constant Range (M⁻¹s⁻¹)
HEPES0.55 - 1.22[1][2]
DMEM0.59 - 0.97[1][2]
RPMI0.27 - 0.77[1][2]
PBS0.32 - 0.85[1]
Data sourced for the reaction of sulfo-DBCO-amine with model azides.[1][2]

Table 2: General Second-Order Rate Constants for Common Cyclooctynes

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)
DBCO Derivatives~0.1 - 2.0
BCN DerivativesGenerally faster kinetics than DBCO
DIFO DerivativesOften exhibit very fast reaction rates
BARACExtremely reactive
Rate constants are highly dependent on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS or HEPES, pH 7.0-8.5). Crucially, ensure the buffer is free of sodium azide.

  • Cyclooctyne-containing reagent.

  • Anhydrous DMSO or DMF for dissolving the cyclooctyne reagent.

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Reagent Preparation:

    • Ensure your azide-modified biomolecule is in an appropriate reaction buffer. If necessary, perform a buffer exchange.

    • Dissolve the cyclooctyne-containing reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the cyclooctyne stock solution to the solution of the azide-modified biomolecule. A 2- to 5-fold molar excess of the cyclooctyne is typically recommended.[5] The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' reactivity and concentration.[3][5]

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted cyclooctyne and other small molecules.[5]

Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the characteristic absorbance of DBCO reagents around 309 nm.

Materials:

  • DBCO-containing molecule.

  • Azide-containing molecule.

  • Reaction buffer (e.g., HEPES, pH 7.0).

  • UV-Vis spectrophotometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λmax of your DBCO reagent (typically around 309 nm).

  • Sample Preparation:

    • Prepare a solution of the azide-containing molecule in the reaction buffer in a cuvette.

    • Prepare a concentrated stock solution of the DBCO-containing molecule.

  • Data Acquisition:

    • Place the cuvette with the azide solution in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Zero the instrument with this solution.

    • Initiate the reaction by adding a small volume of the concentrated DBCO stock solution to the cuvette and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 309 nm over time.

  • Data Analysis:

    • Plot the natural log of the absorbance versus time. For a pseudo-first-order reaction (with a large excess of the azide), the plot should be linear.

    • The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this line.

    • The second-order rate constant (k2) can then be calculated by dividing k_obs by the concentration of the azide in excess.

Visualizations

Troubleshooting Workflow for Slow SPAAC Reactions Start Slow or Incomplete SPAAC Reaction CheckReactivity Check Cyclooctyne Reactivity Start->CheckReactivity CheckConditions Review Reaction Conditions Start->CheckConditions CheckConcentration Verify Reactant Concentrations Start->CheckConcentration CheckPurity Assess Reagent Purity Start->CheckPurity SolutionReactivity Switch to a more reactive cyclooctyne (e.g., BCN, DIFO) CheckReactivity->SolutionReactivity SolutionConditions Optimize Buffer (e.g., HEPES), pH (7-8.5), and Temperature (25-37°C) CheckConditions->SolutionConditions SolutionConcentration Increase concentration of one or both reactants CheckConcentration->SolutionConcentration SolutionPurity Purify starting materials CheckPurity->SolutionPurity

Troubleshooting workflow for slow SPAAC reactions.

Key Factors Influencing SPAAC Reaction Rate Rate SPAAC Reaction Rate Cyclooctyne Cyclooctyne Structure (Ring Strain) Rate->Cyclooctyne Azide Azide Electronics (Electron-donating groups) Rate->Azide Concentration Reactant Concentration Rate->Concentration Temperature Temperature Rate->Temperature Solvent Solvent/Buffer (e.g., HEPES > PBS) Rate->Solvent pH pH (Higher pH often faster) Rate->pH Sterics Steric Hindrance (PEG linkers can help) Rate->Sterics

Key factors influencing the rate of SPAAC reactions.

Experimental Workflow for SPAAC Bioconjugation Start Start PrepBio Prepare Azide-Modified Biomolecule in Azide-Free Buffer Start->PrepBio PrepCyclo Prepare Cyclooctyne Stock Solution (in DMSO/DMF) Start->PrepCyclo React Combine Reactants and Incubate (RT or 37°C, 1-24h) PrepBio->React PrepCyclo->React Monitor Monitor Reaction (Optional: HPLC, SDS-PAGE) React->Monitor Monitor->React Incomplete Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Monitor->Purify Complete Analyze Analyze Final Product (e.g., Mass Spec, SDS-PAGE) Purify->Analyze End End Analyze->End

References

Impact of solvent and temperature on Azido-PEG10-propargyl reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azido-PEG10-propargyl, a common "click" reaction in bioconjugation and drug development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the this compound reaction.

1. Low or No Product Yield

Question Possible Causes Solutions & Recommendations
Q: My reaction has a very low yield or is not working at all. What are the common causes? Inactive Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2]Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to maintain copper in the active Cu(I) state. Prepare the sodium ascorbate solution fresh just before use.[1][2] Degas Solvents: Remove dissolved oxygen by bubbling an inert gas (argon or nitrogen) through your solvents and reaction mixture before adding the catalyst.[1][3] Work Under Inert Atmosphere: If possible, conduct the reaction under a nitrogen or argon atmosphere.[1][3]
Inhibitory Buffer/Solvent Components: Buffer components like Tris can chelate the copper catalyst, reducing its activity.[1] Certain functional groups on substrates, such as thiols, can also inhibit the catalyst.[2]Choose Non-Coordinating Buffers: Use buffers like phosphate (B84403) (PBS), HEPES, or MOPS that do not significantly interact with the copper catalyst.[1] Substrate-Specific Optimization: If your substrate contains copper-coordinating groups, you may need to increase the catalyst and ligand concentration.[2]
Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and improving reaction rates.[1] An incorrect ligand-to-copper ratio can be detrimental.Select an Appropriate Ligand: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[2] Optimize Ligand Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. A 5-fold excess of ligand is common in bioconjugation protocols.[2] It is best to pre-mix the copper salt and ligand before adding them to the reaction.[2]
Steric Hindrance: Bulky groups near the azide (B81097) or alkyne functional groups can physically block the reaction from occurring efficiently.[1][2]Increase Reaction Time or Temperature: For sterically hindered substrates, allow the reaction to proceed for a longer duration (e.g., 24 hours) or gently increase the temperature (e.g., to 37-50°C).[2]
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in an incomplete reaction.Use a Slight Excess of One Reagent: While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less valuable or more accessible reagent can help drive the reaction to completion.[2]
Impure Reagents: Contaminants in the azide or alkyne starting materials or solvents can interfere with the reaction.Verify Reagent Purity: Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.[2]

2. Side Product Formation

Question Possible Causes Solutions & Recommendations
Q: I am observing byproducts in my reaction. What are they and how can I avoid them? Oxidative Homocoupling: A common side reaction is the coupling of two alkyne molecules to form a diacetylene byproduct. This is particularly common when oxygen is present, which facilitates the oxidation of the Cu(I) catalyst.[1]Maintain an Inert Atmosphere: Degassing solvents and running the reaction under nitrogen or argon is highly effective at preventing this side reaction.[1] Use Sufficient Reducing Agent: The presence of sodium ascorbate helps suppress oxidative homocoupling by keeping the copper in its reduced Cu(I) state.[1]
Biomolecule Degradation: In bioconjugation, the combination of Cu(II) and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins.[3]Use a Chelating Ligand: Ligands like THPTA not only stabilize the catalyst but also protect biomolecules from damage.[3] Add a Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture to act as a scavenger for reactive byproducts from ascorbate oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the this compound reaction? A1: The choice of solvent depends primarily on the solubility of your substrates. Given the PEG10 linker, aqueous-based systems are often ideal. A wide variety of solvents can be used for CuAAC reactions, and mixtures are very common.[2][4] Polar aprotic solvents like DMSO and DMF are frequently used, often mixed with aqueous buffers.[4][5]

Q2: How does temperature affect the reaction efficiency? A2: CuAAC reactions are highly efficient and typically performed at room temperature.[2][6] However, for slow or difficult reactions (e.g., with sterically hindered substrates), increasing the temperature can increase the reaction rate.[2][7] Conversely, for highly sensitive biomolecules, performing the reaction at 4°C for a longer duration may be necessary to maintain stability.[8]

Q3: Can I use a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) directly? A3: Yes, using CuSO₄ is very common, but it must be combined with a reducing agent, such as sodium ascorbate.[4] The reducing agent converts the inactive Cu(II) to the active Cu(I) catalyst in situ. This is often the preferred method for bioconjugation as it avoids handling unstable Cu(I) salts.[2][4]

Q4: Is a ligand absolutely necessary for the reaction to work? A4: While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands like THPTA or TBTA accelerate the reaction and, crucially, stabilize the Cu(I) catalyst against oxidation and disproportionation, leading to higher yields and cleaner reactions.[1][3] In bioconjugation, ligands also protect sensitive molecules from copper-induced damage.[9][3]

Q5: My reaction mixture forms a precipitate after a couple of hours. What could it be? A5: A precipitate could be your desired product if it has poor solubility in the reaction solvent.[10] However, it could also indicate aggregation of a biomolecule substrate or the formation of insoluble copper complexes.[11] It is recommended to analyze the precipitate by a method like mass spectrometry to determine its identity.[10]

Data on Reaction Parameters

Table 1: General Impact of Solvent Choice on CuAAC Reaction Efficiency
Solvent ClassExamplesGeneral Characteristics & Impact on Reaction
Aqueous Buffers PBS, HEPES, MOPSIdeal for soluble biomolecules (like PEGylated compounds). The reaction rate is often accelerated in water.[6] Avoid buffers that chelate copper, such as Tris.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent for dissolving a wide range of organic molecules.[4][5] Often used as a co-solvent with water (e.g., 5-10% DMSO) to dissolve hydrophobic substrates without denaturing proteins.[9][12]
Polar Protic Water, t-Butanol, EthanolOften used in mixtures (e.g., t-BuOH/H₂O). Protic solvents can afford better yields than nonpolar solvents in some cases.[13]
Non-Polar Aprotic Toluene, CyclohexaneGenerally result in unsatisfactory yields compared to polar solvents and are not typically used unless required for substrate solubility.[5][13]
Table 2: General Impact of Temperature on CuAAC Reaction Efficiency
Temperature RangeTypical Use CaseImpact on Reaction
4°C Conjugation of highly sensitive or unstable biomolecules.Reaction rate is significantly slower; requires longer incubation times (e.g., 12-24 hours).[8] Minimizes degradation of delicate substrates.
Room Temperature (20-25°C) Standard condition for most CuAAC reactions.Provides an excellent balance of reaction rate and stability for most applications.[2] Reaction times can range from minutes to a few hours.[2]
Elevated (37-70°C) Sterically hindered substrates or slow-reacting partners.Significantly increases the reaction rate and can improve yields for difficult couplings.[2][7][14] May increase the risk of side reactions or degradation of sensitive molecules.
High (>80°C) Specialized applications, often with very stable substrates.Can be used to shorten reaction times, sometimes in combination with microwave heating.[15][16] Not suitable for most biological macromolecules.

Visual Guides & Workflows

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Incubation & Monitoring cluster_end 4. Workup & Purification p1 Prepare Stock Solutions: - Azido-PEG10 Substrate - Propargyl Substrate - CuSO4 (e.g., 20 mM in H2O) - Ligand (e.g., 50 mM THPTA in H2O) - Sodium Ascorbate (e.g., 100 mM in H2O, Fresh) s1 In reaction vessel, combine: - Azido-PEG10 Substrate - Propargyl Substrate - Buffer (e.g., PBS) p1->s1 s2 In a separate tube, pre-mix CuSO4 and Ligand solutions s3 Add Cu/Ligand mix to the reaction vessel s2->s3 s4 Initiate reaction by adding fresh Sodium Ascorbate solution s3->s4 r1 Gently mix and incubate at desired temperature (e.g., Room Temp) s4->r1 r2 Monitor progress via TLC, LC-MS, or other analytical method r1->r2 e1 Quench reaction (if necessary) r2->e1 e2 Purify product using chromatography (e.g., SEC) or extraction e1->e2

Caption: Standard experimental workflow for a CuAAC reaction.
Troubleshooting Logic Diagram

G start Low or No Product Yield? q1 Are you using a reducing agent (e.g., Na Ascorbate) and a ligand (e.g., THPTA)? start->q1 s1 ACTION: Add fresh reducing agent and a suitable ligand. Pre-mix Cu/Ligand. q1->s1 No q2 Did you degas your solvents to remove O2? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment s1->end_node s2 ACTION: Degas all solvents and run under inert gas (N2 or Ar). q2->s2 No q3 Is your buffer non-coordinating (e.g., PBS, HEPES)? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 ACTION: Switch from chelating buffers (e.g., Tris) to a non-coordinating buffer. q3->s3 No q4 Consider advanced issues: - Steric hindrance - Impure reagents - Incorrect stoichiometry q3->q4 Yes a3_yes Yes a3_no No s3->end_node s4 ACTION: - Increase reaction time/temp - Verify reagent purity - Use 1.1-2x excess of one reagent q4->s4 s4->end_node

Caption: Decision tree for troubleshooting low CuAAC reaction yields.

Detailed Experimental Protocol

This protocol provides a general starting point for the conjugation of an Azido-PEG10-containing molecule to a propargyl-modified substrate in an aqueous buffer. Optimization may be required for specific applications.

Materials & Reagents

  • Azido-PEG10-Molecule A

  • Propargyl-Molecule B

  • Copper(II) Sulfate (CuSO₄)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reducing Agent: Sodium L-Ascorbate

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0[9]

  • Solvents: Deionized water, DMSO (if needed for solubility)

  • Inert gas (Argon or Nitrogen)

Stock Solution Preparation

  • Azide & Alkyne Stocks: Prepare 10 mM stock solutions of Azido-PEG10-Molecule A and Propargyl-Molecule B in a suitable solvent (e.g., water or DMSO).

  • Copper(II) Sulfate Stock (20 mM): Dissolve copper(II) sulfate pentahydrate (5.0 mg) in deionized water (1 mL). Store at room temperature.[9]

  • THPTA Ligand Stock (50 mM): Dissolve THPTA (21.7 mg) in deionized water (1 mL). Store at room temperature.[9]

  • Sodium Ascorbate Stock (100 mM): Dissolve sodium ascorbate (19.8 mg) in deionized water (1 mL). This solution must be prepared fresh immediately before use. [2][9]

Reaction Procedure

This procedure is for a final reaction volume of 500 µL with final concentrations of 1 mM azide, 1.2 mM alkyne, 0.25 mM Copper, 1.25 mM Ligand, and 5 mM Sodium Ascorbate.

  • Degas Solvents: Before starting, thoroughly degas all aqueous solutions (buffer, water, stock solutions) by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.[3]

  • Combine Reactants: In a microcentrifuge tube, add the following:

    • Phosphate Buffer (100 mM, pH 7.0)

    • 50 µL of Azido-PEG10-Molecule A stock (10 mM)

    • 60 µL of Propargyl-Molecule B stock (10 mM)

    • Adjust volume with degassed water.

  • Prepare Catalyst Complex: In a separate, small tube, pre-mix the copper and ligand:

    • 6.25 µL of CuSO₄ stock (20 mM)

    • 12.5 µL of THPTA ligand stock (50 mM)

    • Gently vortex for 10 seconds. The 5:1 ligand-to-copper ratio helps stabilize the catalyst.[9]

  • Add Catalyst: Add the entire pre-mixed Cu/THPTA solution to the main reaction tube.

  • Initiate Reaction: To start the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

  • Incubate: Gently mix the reaction and allow it to proceed at room temperature. If possible, flush the headspace of the tube with inert gas before capping. Reaction times can vary from 30 minutes to several hours.

  • Monitor: The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS or HPLC.

  • Purification: Once the reaction is complete, the final conjugate can be purified from excess reagents and catalyst using an appropriate method for your molecules, such as size-exclusion chromatography (SEC) for macromolecules or reverse-phase chromatography for smaller molecules.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove excess Azido-PEG10-propargyl from a reaction mixture following a conjugation procedure.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess, unreacted PEG linkers can interfere with downstream applications by competing for binding sites, causing inaccurate characterization (e.g., altered mass spectrometry readings or HPLC profiles), and potentially leading to non-specific biological effects in cellular or in vivo studies.[1] Purification ensures that the observed effects are solely due to the successfully conjugated molecule.

Q2: What are the primary methods for removing small molecule linkers like this compound?

The most common and effective methods for removing small, unconjugated linkers from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on their size.

  • Dialysis / Ultrafiltration: A technique that uses a semi-permeable membrane to separate molecules based on a specific molecular weight cutoff (MWCO).[2][3][4]

  • Precipitation: Methods like ammonium (B1175870) sulfate (B86663) or organic solvent precipitation can selectively precipitate larger proteins, leaving small molecules in the supernatant.[5][6][7][8][9]

Q3: How do I choose the best purification method for my specific conjugate?

The choice of method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The decision-making workflow below can help guide your selection.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of final conjugate after purification. Protein precipitation during the process: The buffer conditions (pH, salt concentration) may not be optimal for your protein's stability.Ensure the purification buffer is compatible with your protein. Consider adding stabilizing agents if necessary.
Non-specific binding to the chromatography resin: Hydrophobic or ionic interactions between your conjugate and the SEC matrix can lead to loss.Increase the salt concentration in your mobile phase (e.g., 150 mM NaCl) to minimize ionic interactions.
Incorrect MWCO for dialysis/ultrafiltration: If the MWCO is too close to the molecular weight of your conjugate, you may lose the product through the membrane.Select a membrane with an MWCO that is significantly smaller than your conjugate but large enough for the excess linker to pass through.
Excess linker is still present in the final product. Inefficient separation: The chosen method may not be providing adequate resolution between the conjugate and the free linker.For SEC: Ensure you are using a resin with an appropriate fractionation range for your molecules. Consider a longer column for better separation.
For Dialysis: Increase the duration of dialysis and the frequency of buffer changes to maximize the diffusion of the small linker out of the sample.[4]
The conjugated protein appears aggregated after purification. Harsh elution conditions or buffer incompatibility: Certain purification conditions can cause proteins to denature and aggregate.[10]SEC is a very mild technique that typically does not cause aggregation.[11] If using other methods, ensure buffer conditions are gentle and compatible with your protein.

Purification Method Selection

The following table summarizes key quantitative parameters to consider when choosing a purification method.

Method Principle Typical Application Key Parameters Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Separation based on molecular size as molecules pass through a porous resin.Rapid removal of small molecules from proteins, buffer exchange.Resin Type: Sephadex G-25, Sephadex G-50 (for separating molecules >30 kDa from those <1.5 kDa). Column Volume: Sample volume should be up to 30% of the total column volume for desalting.Fast (can be <5 minutes), high recovery, mild conditions.[11]Potential for sample dilution.
Dialysis / Ultrafiltration Use of a semi-permeable membrane to separate molecules based on size.[4]Removal of small molecules from larger biomolecules, especially for larger sample volumes where dilution is not a concern.[3]MWCO: For this compound (MW ≈ 600 Da), a 1-3 kDa MWCO membrane is appropriate to retain most proteins.[4] Buffer Volume: At least 100 times the sample volume.[4]Simple setup, can handle large volumes.Time-consuming (can take several hours to overnight), risk of sample loss during handling.[4]
Protein Precipitation Altering solvent conditions to decrease the solubility of the protein, causing it to precipitate.[5][9]Bulk purification and concentration of proteins.[8]Precipitating Agent: Ammonium sulfate, ethanol, methanol, acetone.[6][7]Can concentrate the protein sample.May cause protein denaturation, requires resolubilization which can be difficult.[7][8]

Experimental Protocols

Detailed Protocol for Size Exclusion Chromatography (Desalting)

This protocol is designed for the rapid removal of excess this compound from a protein conjugate using a pre-packed desalting column.

Materials:

  • Desalting column (e.g., Sephadex G-25 packed column)

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Reaction mixture containing the protein conjugate and excess linker

  • Collection tubes

  • Chromatography system or stand for gravity flow

Procedure:

  • Column Equilibration:

    • Remove the storage solution from the column according to the manufacturer's instructions.

    • Equilibrate the column by passing at least 5 column volumes of the desired buffer (e.g., PBS) through it.[4] This ensures the column is conditioned and the buffer within the resin is exchanged.

  • Sample Application:

    • Allow the equilibration buffer to drain until it reaches the top of the column bed.

    • Carefully load your reaction mixture onto the center of the column bed. For optimal separation, the sample volume should not exceed 30% of the total column volume.

  • Elution:

    • Once the sample has entered the column bed, gently add the elution buffer to the top of the column.

    • Begin collecting fractions immediately. The larger conjugated protein will be excluded from the pores of the resin and will elute first, typically in the void volume. The smaller this compound will enter the pores and elute later.

  • Fraction Analysis:

    • Monitor the protein content of the collected fractions using a UV-Vis spectrophotometer at 280 nm.

    • Pool the fractions that contain your purified protein conjugate. The fractions containing the excess linker can be discarded.

  • Concentration (if necessary):

    • If the purified sample is too dilute for downstream applications, it can be concentrated using centrifugal filter units with an appropriate MWCO.

Visual Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate purification method.

G start Start: Post-Conjugation Mixture check_size Is the MW of the biomolecule significantly a larger than the linker? start->check_size other_methods Consider alternative methods (e.g., RP-HPLC, Affinity Chromatography) check_size->other_methods No check_speed Is speed critical? check_size->check_speed Yes sec Size Exclusion Chromatography (SEC) final_product Purified Conjugate sec->final_product dialysis Dialysis / Ultrafiltration dialysis->final_product check_speed->sec Yes check_volume Is sample volume large and dilution acceptable? check_speed->check_volume No check_volume->sec No check_volume->dialysis Yes

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Successful Azido-PEG10-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the successful coupling of molecules is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized method for its efficiency and specificity.[1] This guide provides a detailed comparison of analytical techniques for monitoring the successful conjugation of Azido-PEG10-propargyl, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The "click" reaction between an azide-functionalized molecule and a terminal alkyne, such as in this compound conjugation, results in the formation of a stable triazole linkage.[1][2] Verifying the formation of this conjugate and quantifying the reaction's efficiency is critical for downstream applications. HPLC stands out as a robust and widely accessible method for this purpose.[][4]

High-Performance Liquid Chromatography (HPLC) for Monitoring Conjugation

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4] For this compound conjugation, reversed-phase HPLC (RP-HPLC) is the most common modality. This technique separates molecules based on their hydrophobicity. The starting materials, Azido-PEG10 and the propargyl-functionalized molecule, will have distinct polarities and therefore different retention times on a nonpolar stationary phase compared to the final, larger conjugate.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for monitoring the this compound conjugation reaction using RP-HPLC.

cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction_Components Combine Azido-PEG10, Propargyl-molecule, CuSO4, and Sodium Ascorbate Quench_Reaction Quench reaction at various time points Reaction_Components->Quench_Reaction Incubate Dilute_Sample Dilute aliquot in mobile phase Quench_Reaction->Dilute_Sample Inject_Sample Inject sample onto RP-HPLC system Dilute_Sample->Inject_Sample Separate_Components Separate based on hydrophobicity Inject_Sample->Separate_Components Detect_Components Detect with UV or ELSD Separate_Components->Detect_Components Analyze_Chromatogram Analyze chromatogram for new product peak Detect_Components->Analyze_Chromatogram Quantify_Yield Calculate reaction yield from peak areas Analyze_Chromatogram->Quantify_Yield

Caption: Workflow for HPLC monitoring of this compound conjugation.

Detailed Experimental Protocol for RP-HPLC Analysis

This protocol provides a starting point for the analysis of an this compound conjugation reaction. Optimization may be required based on the specific propargyl-containing molecule.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

2. Reagents and Mobile Phase:

  • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Diluent: 50:50 mixture of Solvent A and Solvent B.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 220 nm (if the propargyl-molecule has a chromophore).

    • ELSD: Nebulizer temperature 30 °C, Evaporator temperature 50 °C, Gas flow 1.5 L/min (useful if neither reactant nor product has a strong chromophore).[]

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

4. Sample Preparation:

  • At desired time points, take an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a larger volume (e.g., 990 µL) of the sample diluent. This also prevents overloading the column.

  • Vortex the diluted sample and transfer it to an HPLC vial for analysis.

5. Data Analysis:

  • Inject the starting materials (Azido-PEG10 and the propargyl-molecule) separately to determine their individual retention times.

  • Analyze the chromatogram of the reaction mixture. The formation of the conjugate will be indicated by the appearance of a new, typically more retained (higher retention time) peak compared to the starting materials.

  • Calculate the reaction yield by integrating the peak areas of the starting material and the product. The percentage of conversion can be estimated using the following formula:

    • % Yield = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100

Comparison of Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed to monitor this compound conjugation. The choice of method often depends on the available instrumentation, the required level of detail, and the specific characteristics of the molecules involved.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different analytical methods for monitoring this conjugation.

Analytical MethodKey Parameter(s)Typical Values/ObservationsThroughput
RP-HPLC Retention Time (tR)Starting materials: 5-10 min; Conjugate: 12-18 minHigh
Reaction Yield>95% for successful reactions
LC-MS Mass-to-charge (m/z)Confirms the exact mass of the conjugate, matching the theoretical mass.Medium
NMR Spectroscopy Chemical Shift (δ)Disappearance of azide (B81097) and alkyne proton signals; appearance of new triazole proton signals.Low
TLC Retention Factor (Rf)Starting materials: higher Rf; Conjugate: lower Rf.High

Comparison of Methodologies

cluster_0 Analytical Methods cluster_1 Key Strengths cluster_2 Key Limitations HPLC HPLC HPLC_Strength Quantitative, High Throughput HPLC->HPLC_Strength HPLC_Limitation Indirect Structural Information HPLC->HPLC_Limitation LC_MS LC-MS LC_MS_Strength Definitive Mass Confirmation LC_MS->LC_MS_Strength LC_MS_Limitation Less Quantitative than HPLC LC_MS->LC_MS_Limitation NMR NMR NMR_Strength Detailed Structural Information NMR->NMR_Strength NMR_Limitation Low Sensitivity, Low Throughput NMR->NMR_Limitation TLC TLC TLC_Strength Rapid, Low Cost TLC->TLC_Strength TLC_Limitation Non-Quantitative, Low Resolution TLC->TLC_Limitation

Caption: Comparison of analytical methods for conjugation monitoring.

Alternative Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

  • Principle: After separation by LC, the components are ionized and their mass-to-charge ratio is determined. This provides definitive confirmation of the conjugate's identity by matching its experimental mass to the theoretical mass.

  • Advantages: Provides unambiguous confirmation of conjugation. Can detect low-level impurities and byproducts.

  • Limitations: Quantification can be less accurate than HPLC with UV detection unless stable isotope-labeled internal standards are used.

Experimental Protocol for LC-MS: The protocol is similar to the HPLC method, with the eluent from the HPLC column being directed into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules.

  • Principle: The disappearance of characteristic signals from the azide and alkyne precursors and the appearance of a new signal corresponding to the triazole ring proton confirms the reaction's success.

  • Advantages: Provides unequivocal structural confirmation of the conjugate. Can be used for in-situ reaction monitoring.[5]

  • Limitations: Requires a relatively high concentration of the sample. It is a low-throughput technique and not ideal for rapid screening of multiple reaction conditions.

Experimental Protocol for NMR:

  • Acquire ¹H NMR spectra of the starting materials.

  • After the reaction, purify the conjugate.

  • Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹H NMR spectrum and compare it to the spectra of the starting materials.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction.

  • Principle: Similar to HPLC, TLC separates components based on their polarity. The reaction mixture is spotted on a silica (B1680970) plate (stationary phase), which is then developed in a solvent system (mobile phase). The less polar compounds travel further up the plate.

  • Advantages: Fast, inexpensive, and requires minimal sample.

  • Limitations: Primarily a qualitative technique. It offers lower resolution compared to HPLC and is not suitable for accurate quantification.

Experimental Protocol for TLC:

  • Plate: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a nonpolar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio needs to be determined empirically.

  • Procedure:

    • Spot the starting materials and the reaction mixture on the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent to travel up the plate.

    • Visualize the spots under UV light or by staining (e.g., with iodine vapor). The formation of a new spot with a lower Rf value than the starting materials indicates product formation.

Conclusion

For the routine analysis and quantification of this compound conjugation, RP-HPLC is the method of choice due to its high throughput, reproducibility, and quantitative accuracy. While LC-MS provides invaluable confirmation of the conjugate's identity , and NMR offers detailed structural elucidation , they are often used as complementary techniques. TLC serves as a rapid and convenient tool for qualitative reaction monitoring . The selection of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, the available resources, and the stage of the research or drug development process.

References

Unveiling Molecular Architectures: A Guide to Mass Spectrometry Characterization of Azido-PEG10-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of Azido-PEG10-propargyl, a bifunctional linker employing click chemistry, against traditional amine-reactive crosslinkers. We present supporting experimental data and detailed protocols to facilitate the robust mass spectrometry analysis of these conjugates, enabling deeper insights into protein-protein interactions and molecular structures.

The this compound linker is a valuable tool in chemical biology and proteomics. Its azide (B81097) and propargyl terminal groups allow for the covalent linkage of biomolecules using highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This bioorthogonal reaction offers significant advantages in terms of specificity and reaction conditions compared to more traditional crosslinking chemistries.

Performance Comparison: this compound vs. Amine-Reactive Crosslinkers

To illustrate the characterization of this compound conjugates, we will compare its expected mass spectrometry data with that of a widely used amine-reactive homobifunctional crosslinker, Disuccinimidyl suberate (B1241622) (DSS). DSS contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.

FeatureThis compoundDisuccinimidyl suberate (DSS)
Reaction Chemistry Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry)Amine-reactive NHS ester chemistry
Specificity Highly specific for azide and alkyne groups, which are typically introduced bioorthogonally.Reacts with any accessible primary amine (lysines, N-terminus).
Byproducts Forms a stable triazole linkage with minimal byproducts.NHS is released as a byproduct.
Mass Addition (Linker) Variable depending on the specific this compound reagent.138.068 Da (after reaction and hydrolysis of NHS esters)
Mass Spectrometry Analysis Identification of cross-linked peptides relies on searching for the mass of the linker plus the mass of the second peptide as a modification. The stable triazole ring is not typically fragmented under standard collision-induced dissociation (CID).Similar to click chemistry linkers, identification involves searching for the mass of the linker plus the second peptide. The carbon chain of DSS can fragment under certain MS conditions.

Experimental Protocols

Protocol 1: In-vitro Cross-linking of a Protein with this compound

This protocol outlines the general steps for conjugating a protein with an azide-containing label and a propargyl-containing label, followed by click chemistry to form the cross-link.

Materials:

  • Purified protein with an accessible cysteine or other site for initial labeling.

  • Azido-PEG10-Maleimide (for labeling cysteine residues).

  • Propargyl-NHS ester (for labeling lysine residues).

  • Copper(II)-TBTA complex solution.

  • Sodium ascorbate (B8700270) solution.

  • Quenching buffer (e.g., 50 mM Tris-HCl).

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 spin columns for desalting.

Procedure:

  • Protein Labeling:

    • React the purified protein with a molar excess of Azido-PEG10-Maleimide to label cysteine residues.

    • Remove excess labeling reagent by dialysis or size-exclusion chromatography.

    • React the azide-labeled protein with a molar excess of Propargyl-NHS ester to label lysine residues.

    • Remove excess labeling reagent.

  • Click Chemistry Reaction:

    • To the dual-labeled protein solution, add the Copper(II)-TBTA complex and sodium ascorbate to catalyze the intramolecular cross-linking.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding a quenching buffer.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein using urea (B33335) or guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest with trypsin overnight at 37°C.

    • Acidify the digest with formic acid to stop the reaction.

    • Desalt the peptide mixture using a C18 spin column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer.

    • Utilize a data-dependent acquisition (DDA) method to acquire MS/MS spectra of potential cross-linked peptides.

    • Search the data against the protein sequence using specialized cross-linking software (e.g., pLink, xQuest) to identify the cross-linked peptides.

Protocol 2: In-situ Cross-linking of a Protein Complex with DSS

This protocol describes the cross-linking of proteins within living cells using the membrane-permeable crosslinker DSS.[1][2]

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • DSS stock solution in DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[3]

  • Lysis buffer.

  • Standard proteomics sample preparation reagents (as in Protocol 1).

Procedure:

  • Cell Culture and Cross-linking:

    • Grow cells to the desired confluency.

    • Wash the cells with PBS to remove any amine-containing media.

    • Add DSS solution to the cells at a final concentration of 1-5 mM.[3]

    • Incubate for 30 minutes at room temperature.[3]

    • Quench the reaction by adding quenching buffer.

  • Cell Lysis and Protein Digestion:

    • Lyse the cells and extract the proteins.

    • Proceed with the standard proteomics workflow of reduction, alkylation, and trypsin digestion as described in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use cross-linking software to identify inter- and intra-protein cross-links by searching for peptide pairs linked by the DSS mass remnant.

Visualizing Experimental Workflows

To effectively carry out these complex experiments, it is crucial to have a clear understanding of the workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the characterization of cross-linked proteins.

cluster_labeling Protein Labeling & Cross-linking cluster_prep Sample Preparation cluster_analysis Data Analysis Protein Purified Protein AzideLabel Label with Azido-PEG10-Maleimide Protein->AzideLabel PropargylLabel Label with Propargyl-NHS Ester AzideLabel->PropargylLabel Click Intramolecular Click Reaction PropargylLabel->Click CrosslinkedProtein Cross-linked Protein Click->CrosslinkedProtein Denature Denaturation, Reduction, Alkylation CrosslinkedProtein->Denature Digest Trypsin Digestion Denature->Digest Desalt Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DataSearch Cross-link Identification Software LCMS->DataSearch Results Identified Cross-linked Peptides DataSearch->Results

Workflow for in-vitro cross-linking with this compound.

cluster_invivo In-situ Cross-linking cluster_prep Sample Preparation cluster_analysis Data Analysis Cells Cultured Cells Wash Wash with PBS Cells->Wash AddDSS Add DSS Crosslinker Wash->AddDSS Quench Quench Reaction AddDSS->Quench Lyse Cell Lysis Quench->Lyse CrosslinkedLysate Cross-linked Proteome Lyse->CrosslinkedLysate Denature Reduction, Alkylation CrosslinkedLysate->Denature Digest Trypsin Digestion Denature->Digest Desalt Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DataSearch Cross-link Identification Software LCMS->DataSearch Results Identified Interacting Proteins DataSearch->Results

Workflow for in-situ protein cross-linking with DSS.

Application in Signaling Pathway Analysis

Cross-linking mass spectrometry is a powerful technique to elucidate the architecture of protein complexes and map protein-protein interactions within signaling pathways. For instance, this approach can be applied to study the interactions within a signaling complex upon stimulation.

cluster_pathway Hypothetical Signaling Pathway cluster_crosslinking Cross-linking MS Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation XLMS Cross-link Receptor with Kinase 1 Receptor->XLMS Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase1->XLMS XLMS2 Cross-link Kinase 1 with Kinase 2 Kinase1->XLMS2 Effector Effector Protein Kinase2->Effector Activation Kinase2->XLMS2 Response Cellular Response Effector->Response

Mapping protein interactions in a signaling pathway.

By applying cross-linking mass spectrometry, researchers can capture transient interactions, such as those between a receptor and its downstream kinase, providing valuable distance constraints to model the three-dimensional organization of the signaling complex. The use of this compound linkers with their defined length and bioorthogonal reactivity can provide precise structural information to complement traditional biochemical and genetic approaches in dissecting complex biological pathways.

References

Stability Showdown: Azido-PEG10-propargyl Conjugates Demonstrate Superior Stability for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the realm of bioconjugation, the stability of the linker connecting a payload to a biomolecule is paramount to the efficacy and safety of the resulting conjugate. This guide provides a comprehensive evaluation of the stability of Azido-PEG10-propargyl conjugates, which are formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Through a comparative analysis with alternative linker technologies, supported by experimental data, this document demonstrates the superior stability of the triazole linkage inherent to this compound conjugation.

The this compound linker offers a non-cleavable linkage strategy that results in the formation of a highly stable triazole ring.[1][2] This aromatic heterocyclic ring is exceptionally resistant to enzymatic and hydrolytic degradation under a wide range of physiological conditions, ensuring the integrity of the bioconjugate in vivo.[3][4][5] This contrasts significantly with more traditional linkers, such as those based on maleimide (B117702) chemistry, which are known for their susceptibility to degradation in biological media.[6][7][8]

At a Glance: Comparative Stability of Linker Technologies

The stability of a linker is a critical factor in the design of bioconjugates like antibody-drug conjugates (ADCs) or PROTACs, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[6][8][9] The following table summarizes the stability of different linker technologies, with a focus on their performance in plasma.

Linker TypeChemistryCleavabilityHalf-life in PlasmaKey Stability Characteristics
Azido-PEG-Propargyl Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Non-cleavableVery High (Expected to be > 7 days) Forms an exceptionally stable triazole ring that is resistant to enzymatic and hydrolytic degradation.[2][4][5]
Maleimide-based Thiol-Michael AdditionNon-cleavable (but prone to reversal)Variable (can be hours to days)Susceptible to retro-Michael reaction, leading to deconjugation and potential off-target effects.[6][7][8] Stability can be improved through linker engineering.
Hydrazone Reaction of hydrazide with aldehyde/ketoneCleavable (pH-sensitive)pH-dependentDesigned to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes or lysosomes. Stability can be variable in circulation.
Disulfide Thiol-disulfide exchangeCleavable (redox-sensitive)VariableCleaved in the reducing environment inside cells. Can be susceptible to premature cleavage in the bloodstream.

Note: The half-life of Azido-PEG-Propargyl conjugates is inferred from the high stability of the triazole linkage reported in the literature. Specific quantitative data from head-to-head comparative studies are emerging.

The Stability Advantage of the Triazole Linkage

The exceptional stability of the this compound linker is attributed to the formation of a 1,2,3-triazole ring through the click chemistry reaction. This five-membered heterocyclic ring is aromatic and thermodynamically stable, making it highly resistant to cleavage under physiological conditions.[1][2][5] This inherent stability ensures that the conjugated payload remains attached to the biomolecule until it reaches its target, minimizing off-target toxicity and maximizing the therapeutic window.[9]

In contrast, maleimide-based linkers, a common alternative for thiol-reactive conjugation, form a thioether bond that is susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione.[6][7] This can lead to the premature release of the payload from the biomolecule, compromising the efficacy and safety of the therapeutic. Studies have shown that conventional maleimide-based conjugates can exhibit significant degradation in plasma over a seven-day period.[8]

Experimental Protocols

To evaluate the stability of bioconjugates, in vitro plasma stability assays are commonly employed. These assays provide valuable insights into the in vivo performance of a linker.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma over time.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Control bioconjugate (with a linker of known stability)

  • Pooled human, rat, or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727) with internal standard (for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test bioconjugate in an appropriate buffer (e.g., PBS).

  • Incubate the test bioconjugate in plasma at a final concentration of 1 µM at 37°C.[3]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and up to 7 days), withdraw aliquots of the incubation mixture.[3]

  • Immediately terminate the reaction by adding cold methanol containing an internal standard to precipitate plasma proteins.[3]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the bioconjugate by LC-MS/MS to quantify the amount of intact conjugate remaining.[3][10][11]

  • Calculate the percentage of the intact bioconjugate remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (T½) of the bioconjugate in plasma by plotting the percentage of remaining conjugate against time and fitting the data to a first-order decay model.[3]

Protocol 2: Enzymatic Degradation Assay

Objective: To assess the susceptibility of a bioconjugate to enzymatic cleavage.

Materials:

  • Test bioconjugate

  • Specific enzymes (e.g., proteases like Cathepsin B, or esterases)

  • Enzyme-specific buffer

  • Quenching solution

  • SDS-PAGE or LC-MS for analysis

Procedure:

  • Incubate the test bioconjugate with the selected enzyme in the appropriate buffer at 37°C.

  • At various time points, take aliquots of the reaction and stop the enzymatic reaction by adding a quenching solution or by heat inactivation.

  • Analyze the samples by SDS-PAGE to visualize the degradation of the bioconjugate or by LC-MS to identify and quantify the degradation products.

  • Compare the degradation profile of the this compound conjugate with that of a conjugate containing a known enzyme-cleavable linker.

Visualizing the Stability Advantage

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 This compound Conjugation Azide Biomolecule-Azide Triazole Stable Triazole Linkage Azide->Triazole CuAAC (Click Chemistry) Propargyl Payload-Propargyl Propargyl->Triazole

Fig. 1: Formation of a stable triazole linkage.

cluster_1 Comparative Linker Stability cluster_2 Physiological Conditions (Plasma, 37°C) Triazole Triazole Linkage (Azido-PEG-propargyl) Stable Intact Conjugate Triazole->Stable Highly Stable Maleimide Thioether Linkage (Maleimide) Degraded Deconjugated Payload Maleimide->Degraded Prone to Retro-Michael Reaction

Fig. 2: Stability comparison in physiological conditions.

cluster_3 Plasma Stability Assay Workflow Start Incubate Conjugate in Plasma at 37°C Timepoints Collect Aliquots at Different Time Points Start->Timepoints Quench Quench & Precipitate Proteins Timepoints->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze End Determine Half-life (T½) Analyze->End

Fig. 3: Workflow for plasma stability assessment.

Conclusion

The choice of linker is a critical decision in the development of bioconjugates. The evidence strongly supports the use of this compound conjugates for applications requiring high in vivo stability. The resulting triazole linkage is robust and resistant to degradation, ensuring that the conjugate remains intact until it reaches its target. This superior stability profile, in comparison to alternatives like maleimide-based linkers, translates to a potentially wider therapeutic window and reduced off-target toxicity. For researchers and drug developers seeking to create next-generation biotherapeutics with improved safety and efficacy, the this compound linker represents a highly reliable and advantageous choice.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a concept that emphasizes reliability, specificity, and biocompatibility, has revolutionized this field.[1] Two of the most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have emerged as powerful tools for creating stable triazole linkages in complex biological environments.[2][3]

This guide provides an objective, data-driven comparison of CuAAC and SPAAC to inform the selection of the most appropriate method for specific applications in drug development, from early discovery to the synthesis of complex biotherapeutics like antibody-drug conjugates (ADCs).

At a Glance: CuAAC vs. SPAAC

The fundamental trade-off between CuAAC and SPAAC lies in a balance between reaction speed and biocompatibility. CuAAC is renowned for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it suitable for applications in living systems.[2]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Lower, due to copper cytotoxicity, limiting in vivo use without specialized ligands.[4]High, ideal for live cell and in vivo applications.[5]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[6]Generally slower than CuAAC, with rates highly dependent on the cyclooctyne (B158145) used (ranging from 10⁻³ to 1 M⁻¹s⁻¹).[2]
Reactants Terminal alkyne and azide (B81097).Strained cyclooctyne (e.g., DBCO, BCN) and azide.
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[6]Strained cyclooctynes are typically more expensive and complex to synthesize.[6]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[7]Not regioselective, yielding a mixture of regioisomers.
Side Reactions Potential for oxidative damage to biomolecules (e.g., oxidation of methionine, cysteine) and alkyne homocoupling (Glaser coupling).[1][8]Some strained alkynes can exhibit off-target reactivity with thiols.[9]

Quantitative Performance Comparison

The choice of reaction is often dictated by quantitative parameters. The following tables summarize key kinetic data for both CuAAC and SPAAC, providing a basis for comparison.

Table 1: Comparison of Second-Order Rate Constants for CuAAC and SPAAC

ReactionAlkyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CuAAC Propargyl-amineAzido-coumarin~100[10]
PhenylacetyleneBenzyl azide~30[11]
SPAAC BCNBenzyl azide0.012 - 0.024
DBCO (ADIBO)Primary azide (2-azidoethanol)0.90[12]
DBCO (ADIBO)Secondary azide (2-azidopropanol)0.25[12]
DBCO (ADIBO)Tertiary azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶[12]
[9+1]CPPBenzyl azide2.2 x 10⁻³
[11+1]CPPBenzyl azide4.5 x 10⁻⁴[13]

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, for CuAAC, the ligand used.

Experimental Protocols: Protein Labeling

To provide a practical comparison, the following are generalized yet detailed protocols for labeling a protein of interest using both CuAAC and SPAAC.

Protocol 1: Protein Labeling via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye or a drug molecule).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 10 mM THPTA in DMSO or water)

  • Aminoguanidine (optional, to prevent side reactions)[9]

  • Desalting columns or dialysis equipment for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 10-100 µM) and the azide-functionalized molecule (typically 2-10 fold molar excess over the protein).

  • Add the copper-chelating ligand to the reaction mixture to a final concentration of 100-500 µM.

  • Add the CuSO₄ stock solution to a final concentration of 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the conjugated protein using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Protocol 2: Protein Labeling via SPAAC

This protocol outlines the labeling of an azide-modified protein with a strained cyclooctyne-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS), pH 7.4

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-dye)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 10-100 µM) and the strained cyclooctyne-functionalized molecule (typically 2-10 fold molar excess over the protein).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, purify the conjugated protein using a desalting column or dialysis to remove unreacted reagents.

Visualizing the Workflows and Decision-Making

To further clarify the processes and aid in the selection between CuAAC and SPAAC, the following diagrams illustrate the experimental workflows and a decision-making pathway.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_purification Purification cluster_product Product protein_alkyne Protein-Alkyne mix Mix & Incubate (Room Temp, 1-4h) protein_alkyne->mix azide_payload Azide-Payload azide_payload->mix copper CuSO4 copper->mix ascorbate Sodium Ascorbate ascorbate->mix ligand Ligand (e.g., THPTA) ligand->mix purify Purify (Desalting/Dialysis) mix->purify conjugate Protein Conjugate purify->conjugate

Caption: A typical workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product protein_azide Protein-Azide mix Mix & Incubate (RT or 37°C, 1-24h) protein_azide->mix cyclooctyne_payload Cyclooctyne-Payload cyclooctyne_payload->mix purify Purify (Desalting/Dialysis) mix->purify conjugate Protein Conjugate purify->conjugate

Caption: A simplified, metal-free workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Tree start Application Context? in_vivo In Vivo / Live Cells? start->in_vivo kinetics Fast Kinetics Critical? in_vivo->kinetics No use_spaac Use SPAAC in_vivo->use_spaac Yes cost Cost a Major Constraint? kinetics->cost No use_cuaac Use CuAAC kinetics->use_cuaac Yes consider_spaac Consider SPAAC (with highly reactive cyclooctyne) kinetics->consider_spaac Tolerable cost->use_cuaac Yes cost->consider_spaac No consider_cuaac Consider CuAAC (with optimized ligands) cost->consider_cuaac Flexible

Caption: Decision tree for selecting between CuAAC and SPAAC based on experimental requirements.

Conclusion: Making the Right Choice for Your Application

Both CuAAC and SPAAC are powerful and versatile bioconjugation techniques with distinct advantages and disadvantages.

Choose CuAAC when:

  • Speed is critical: For applications requiring rapid and high-yielding conjugations, CuAAC is generally the superior choice.[6]

  • Working in vitro: When cytotoxicity is not a concern, such as in the synthesis of ADCs or other bioconjugates outside of a living system, the efficiency of CuAAC is a significant advantage.[9]

  • Cost is a primary factor: The reagents for CuAAC are typically more affordable than the specialized strained cyclooctynes required for SPAAC.[6]

Choose SPAAC when:

  • Biocompatibility is paramount: For any application involving live cells, tissues, or whole organisms, the copper-free nature of SPAAC is essential to avoid cytotoxicity.[5]

  • Simplicity is desired: SPAAC has a simpler experimental setup, as it does not require the preparation of a catalyst solution.

  • Concerned about oxidative damage: In cases where the biomolecule of interest is sensitive to oxidation, the absence of a copper catalyst and reducing agent in SPAAC can be advantageous.

Ultimately, the decision between CuAAC and SPAAC will depend on the specific demands of the research or drug development project. By carefully considering the quantitative data, experimental protocols, and decision-making framework presented in this guide, researchers can make an informed choice to best achieve their scientific goals.

References

The Length Matters: A Comparative Guide on PEG Linker Impact on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic index of an Antibody-Drug Conjugate (ADC) is paramount. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in this optimization. Among linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths affect ADC pharmacokinetics, supported by experimental data, to inform the rational design of next-generation ADCs.

The inclusion of a PEG chain in an ADC's linker can profoundly influence its solubility, stability, and critically, its pharmacokinetic (PK) profile. Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance from circulation. Incorporating hydrophilic PEG linkers mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's systemic exposure.[1][2] The length of the PEG chain is a key parameter that can be fine-tuned to balance enhanced pharmacokinetics with the maintenance of potent cytotoxicity.[1][3]

Comparative Analysis of PEG Linker Lengths on Pharmacokinetics

Experimental data consistently demonstrates a direct correlation between the length of the PEG linker and the pharmacokinetic performance of an ADC. Longer PEG chains generally increase the hydrophilicity and hydrodynamic radius of the ADC, which in turn reduces its clearance rate and prolongs its circulation half-life.[3][4]

A key study by Burke et al. (2017) systematically evaluated the impact of PEG side-chain length on the clearance of a homogeneous DAR 8 ADC with a glucuronide-MMAE linker. The results, summarized below, show a clear trend of decreasing clearance with increasing PEG length, reaching a plateau effect from PEG8 onwards.[3][4][5] This suggests that a threshold is reached where the PEG moiety sufficiently shields the hydrophobic drug-linker to minimize non-specific, hydrophobicity-driven clearance mechanisms.[4]

Quantitative Data Summary: Impact of PEG Linker Length on ADC Clearance
Linker ConfigurationClearance Rate (mL/day/kg)Key Observation
No PEG ~15High clearance, indicating rapid removal from circulation.
PEG2 ~10Clearance is reduced compared to the non-PEGylated ADC.
PEG4 ~7Further reduction in clearance rate is observed.
PEG8 ~5Significant reduction in clearance; rate approaches that of the parent antibody.[4]
PEG12 ~5Clearance rate plateaus, showing no significant improvement over PEG8.[3]
PEG24 ~5Longer PEG chain provides no additional benefit in reducing clearance.[3]
Data adapted from Burke et al., 2017. The study utilized a non-binding IgG ADC with a DAR of 8 in Sprague-Dawley rats.[3][5]

This trend is critical for ADC design, as slower clearance leads to greater drug exposure (Area Under the Curve, AUC), which can enhance tumor accumulation and ultimately improve in vivo efficacy.[1][6] The improved PK profile and reduced non-specific uptake can also lead to a wider therapeutic window and better tolerability.[3][4]

Experimental Methodologies

Reproducible and robust experimental protocols are essential for accurately assessing the impact of linker modifications on ADC pharmacokinetics. Below is a representative protocol for a rodent pharmacokinetic study.

Protocol: In Vivo Pharmacokinetic Study in Rats

1. ADC Preparation and Characterization:

  • Synthesize and purify ADCs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) conjugated to a specific monoclonal antibody.

  • Characterize each ADC to confirm drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).

  • For PK studies using radiolabeled antibodies, conjugate the ADC with a suitable radioisotope following established protocols.[6]

2. Animal Model:

  • Use healthy, male Sprague-Dawley rats (or another appropriate rodent model), typically weighing between 200-250g.[5]

  • Allow animals to acclimatize for at least one week before the study begins.

3. Administration:

  • Administer the ADCs as a single intravenous (IV) bolus dose via the tail vein. A typical dose is 3 mg/kg.[5]

  • Include a vehicle control group and a group for the unconjugated parent antibody to serve as baselines.

4. Blood Sampling:

  • Collect blood samples (approximately 100-150 µL) from the jugular or saphenous vein at predetermined time points.

  • Typical time points include: 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, 96 hours, and 168 hours (7 days) post-injection.[1]

5. Sample Processing and Quantification:

  • Process blood samples to isolate plasma by centrifugation.

  • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).[7]

    • Total Antibody ELISA: Typically uses a sandwich format with an anti-human IgG Fc capture antibody and a labeled anti-human IgG detection antibody.[8]

    • Conjugated Antibody (ADC) ELISA: Can be designed using an anti-payload antibody for capture or detection to specifically measure the drug-conjugated antibody.[8]

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the ADC versus time for each PEG linker variant.

  • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a suitable model, typically a two-compartment model, to calculate key PK parameters such as clearance (CL), area under the curve (AUC), half-life (t½), and volume of distribution (Vd).[5]

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 ADC Properties cluster_1 Pharmacokinetic Outcomes cluster_2 Therapeutic Consequences peg_length Increasing PEG Linker Length hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity hydro_radius Increased Hydrodynamic Radius peg_length->hydro_radius clearance Decreased Plasma Clearance hydrophilicity->clearance hydro_radius->clearance exposure Increased Exposure (AUC) clearance->exposure half_life Increased Half-life clearance->half_life tolerability Improved Tolerability clearance->tolerability efficacy Enhanced In Vivo Efficacy exposure->efficacy ti Wider Therapeutic Index efficacy->ti tolerability->ti

Caption: Relationship between PEG linker length and ADC performance.

G start ADC Administration (IV Injection) sampling Serial Blood Sampling (Predetermined Time Points) start->sampling processing Plasma Isolation (Centrifugation) sampling->processing quant ADC Quantification (ELISA) processing->quant analysis Pharmacokinetic Analysis (Two-Compartment Model) quant->analysis end Determine PK Parameters (Clearance, AUC, Half-life) analysis->end

Caption: Experimental workflow for an ADC pharmacokinetic study.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the pharmacokinetic profile of an ADC. Longer linkers generally enhance PK properties by increasing hydrophilicity and reducing clearance, which often translates to improved in vivo efficacy and a wider therapeutic window.[3][4] However, as the data indicates, there is a point of diminishing returns, with a PEG8 linker appearing sufficient to achieve optimal clearance rates in the studied context.[3][5] The optimal PEG linker length is likely dependent on the specific antibody, payload, and DAR, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Battle of Bioconjugation: Quantitative Analysis of Azido-PEG10-propargyl Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the "click chemistry" revolution has provided researchers, scientists, and drug development professionals with a powerful toolkit for stably linking molecules. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which utilizes reagents like Azido-PEG10-propargyl, and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are prominent contenders. This guide offers an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable conjugation strategy.

The core of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms diverge significantly. CuAAC requires a copper(I) catalyst to accelerate the reaction between a terminal alkyne (like the propargyl group in this compound) and an azide. In contrast, SPAAC employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to release ring strain, obviating the need for a metal catalyst.

Quantitative Performance Comparison

The choice between a propargyl-based linker for CuAAC and a cyclooctyne-based linker for SPAAC often involves a trade-off between reaction kinetics, biocompatibility, and the physicochemical properties of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterAzido-PEG-Propargyl (CuAAC)Azido-PEG-DBCO (SPAAC)Reference(s)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper (I))No
Biocompatibility Potential for cytotoxicity due to copper catalystHigh, as it is catalyst-free[1]
Reaction Environment Aqueous buffers, organic solventsAqueous buffers, organic solvents[2][3]
ParameterCuAAC with PEG-alkyneSPAAC with DBCO-PEG-antibodyReference(s)
Typical Reaction Yield >80%Not explicitly stated, but generally high[2]
Second-Order Rate Constant (M⁻¹s⁻¹) Generally very fast (up to 100-fold faster than SPAAC)0.18 - 0.37[3]
Reaction Time Typically 1-4 hoursTypically 4-12 hours[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for conjugation using this compound (CuAAC) and an alternative using a DBCO-functionalized PEG linker (SPAAC), followed by protocols for quantifying the conjugation efficiency.

Protocol 1: Bioconjugation via CuAAC with this compound

This protocol describes the conjugation of a protein containing an azide group to a molecule functionalized with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Degassed buffers

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in a degassed buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water) to a stock concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound solution to the protein solution. A 5- to 10-fold molar excess of the propargyl-PEG linker is recommended.

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Initiation of Reaction:

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.

Protocol 2: Bioconjugation via SPAAC with an Azido-PEG-DBCO Linker

This protocol outlines the conjugation of an azide-modified protein to a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester to label a second protein)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-containing molecule in an azide-free buffer such as PBS.

    • Prepare the DBCO-functionalized molecule in a compatible solvent.

  • Conjugation Reaction:

    • Mix the azide-modified protein with the DBCO-functionalized molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.[5]

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours.[5] For some systems, incubation at 4°C overnight may be preferred.[6]

  • Purification:

    • The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove any unreacted starting materials.[5]

Protocol 3: Quantification of Conjugation Efficiency by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Size-Exclusion (SEC) or Reverse-Phase (RP) column suitable for protein and conjugate separation.

Procedure:

  • Sample Preparation:

    • Prepare samples of the unconjugated protein, the PEG linker, and the final conjugate at a known concentration.

  • Chromatographic Separation:

    • Inject the samples onto the HPLC system.

    • For SEC, an isocratic mobile phase (e.g., PBS) is typically used to separate molecules based on size. The conjugate will elute earlier than the unconjugated protein.

    • For RP-HPLC, a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to separate based on hydrophobicity.[7]

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).

    • Calculate the peak areas of the conjugated and unconjugated protein.

    • The conjugation efficiency can be determined by the ratio of the peak area of the conjugate to the total peak area of all protein-containing species.

Protocol 4: Quantification of Conjugation Efficiency by Mass Spectrometry

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • The purified conjugate sample is desalted into a volatile buffer (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system. The LC separates the components of the mixture before they enter the mass spectrometer.

  • Data Analysis:

    • The mass spectrometer measures the mass-to-charge ratio of the ions.

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present.

    • The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached PEG linker.

    • The relative abundance of the peaks corresponding to the conjugated and unconjugated protein can be used to calculate the conjugation efficiency.[8]

Visualizing the Conjugation Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC bioconjugation.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Mix Mix Reactants Azide_Protein->Mix Propargyl_PEG This compound Propargyl_PEG->Mix Catalyst Add Cu(I) Catalyst (CuSO4 + NaAscorbate) Mix->Catalyst Incubate Incubate (1-4 hours) Catalyst->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Quantify Efficiency (HPLC, MS) Purify->Analyze

CuAAC Bioconjugation Workflow

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Mix Mix Reactants Azide_Protein->Mix DBCO_PEG DBCO-PEG Linker DBCO_PEG->Mix Incubate Incubate (4-12 hours) Mix->Incubate Purify Purify (e.g., SEC) Incubate->Purify Analyze Quantify Efficiency (HPLC, MS) Purify->Analyze

SPAAC Bioconjugation Workflow

Conclusion

Both CuAAC, utilizing reagents like this compound, and SPAAC are highly effective bioconjugation techniques. CuAAC offers the advantage of rapid reaction kinetics, often leading to high yields in a shorter timeframe, making it an excellent choice for in vitro applications where speed is a priority. However, the requirement of a copper catalyst can be a concern for in vivo studies or with sensitive biomolecules.

SPAAC, on the other hand, provides a bioorthogonal, catalyst-free alternative that is ideal for applications in living systems. While generally slower than CuAAC, the reaction rates can be influenced by the choice of cyclooctyne and the inclusion of PEG linkers can help to mitigate steric hindrance and improve kinetics.[3] Ultimately, the decision between these two powerful methods will depend on the specific requirements of the experiment, including the sensitivity of the biological system, the desired reaction time, and the properties of the molecules to be conjugated.

References

Safety Operating Guide

Proper Disposal of Azido-PEG10-propargyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Azido-PEG10-propargyl is paramount for ensuring a safe laboratory environment. This guide offers a procedural, step-by-step plan for researchers, scientists, and drug development professionals to manage this bifunctional reagent responsibly.

This compound is a valuable tool in bioconjugation and drug delivery research, featuring both an azide (B81097) and a terminal alkyne (propargyl) group. While these functional groups are key to its utility in "click chemistry," they also necessitate special considerations for its disposal due to the potential hazards associated with organic azides. Adherence to the following procedures will mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. Organic azides can be energetic and potentially explosive, sensitive to heat, shock, and friction. While the PEG chain in this compound likely reduces its shock sensitivity compared to smaller organic azides, caution is still warranted.

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary safety concern with this compound is the azide functional group. Therefore, the disposal procedure focuses on neutralizing this group before disposing of the molecule as standard chemical waste. This process involves a chemical reduction of the azide to a more stable amine.

Experimental Protocol: Reduction of this compound for Disposal

This protocol is designed for the safe quenching of small quantities of this compound waste.

Materials:

  • This compound waste (in a compatible solvent such as water, DMSO, or DMF)

  • Stir plate and stir bar

  • Round bottom flask or beaker of appropriate size

  • Triphenylphosphine (B44618) (PPh₃) or a similar reducing agent

  • Methanol or isopropanol

  • Appropriate chemical waste container (non-metallic, with a screw cap)

Procedure:

  • Segregation and Preparation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, non-metallic container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1] Also, avoid contact with heavy metals which can form explosive metal azides.

  • Reaction Setup:

    • In a chemical fume hood, place the container with the this compound waste solution on a stir plate. Add a stir bar and begin gentle stirring.

  • Reduction of the Azide:

    • For every 1 gram of this compound estimated to be in the waste solution, slowly add approximately 1.5 to 2 equivalents of a reducing agent like triphenylphosphine. The reaction of triphenylphosphine with the azide will produce a phosphine (B1218219) imide, which is then hydrolyzed to an amine and triphenylphosphine oxide. This effectively neutralizes the hazardous azide group.[1]

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS if desired, but for disposal purposes, allowing the reaction to proceed for a minimum of 12 hours is generally sufficient to ensure complete reduction of the azide.

  • Final Disposal:

    • Once the reduction is complete, the resulting solution now contains the much more stable Amino-PEG10-propargyl and triphenylphosphine oxide.

    • This final mixture should be collected in a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Amino-PEG10-propargyl, triphenylphosphine oxide, and solvent") and the associated hazards (e.g., "non-halogenated organic waste").

    • Follow your institution's guidelines for the final pickup and disposal by the environmental health and safety (EHS) office.[2]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralize Neutralization (in Fume Hood) cluster_dispose Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate Waste in Non-Metallic Container B->C D Add Reducing Agent (e.g., Triphenylphosphine) C->D Proceed to Neutralization E Stir for 12 hours to Reduce Azide to Amine D->E Reaction F Collect Treated Waste in Labeled Hazardous Waste Container E->F Waste Collection G Arrange for EHS Pickup F->G Final Step

Caption: Disposal workflow for this compound.

In Case of a Spill

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small spill within a fume hood, absorb the material with an inert absorbent like sand or vermiculite. Scoop the absorbed material into a designated hazardous waste container. For larger spills, or any spill outside of a fume hood, contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.

By following these detailed procedures, laboratory professionals can safely manage this compound waste, ensuring a secure working environment and responsible chemical handling.

References

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